molecular formula C12H26N2O4 B8116809 BocNH-PEG2-CH2CH2NHMe

BocNH-PEG2-CH2CH2NHMe

Cat. No.: B8116809
M. Wt: 262.35 g/mol
InChI Key: FLNJYYUCKRLBCJ-UHFFFAOYSA-N
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Description

BocNH-PEG2-CH2CH2NHMe is a useful research compound. Its molecular formula is C12H26N2O4 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O4/c1-12(2,3)18-11(15)14-6-8-17-10-9-16-7-5-13-4/h13H,5-10H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNJYYUCKRLBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: tert-Butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate (CAS: 880359-74-0) is a high-purity heterobifunctional linker utilized primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) .

Distinguished by its secondary amine (N-methyl) functionality and Boc-protected primary amine terminus, this compound enables orthogonal conjugation strategies. The polyethylene glycol (PEG) backbone provides essential hydrophilicity, improving the solubility profile of hydrophobic warheads or E3 ligase ligands, while the N-methyl group eliminates hydrogen bond donation at the amide linkage post-conjugation, often enhancing membrane permeability and metabolic stability.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identification
PropertyDetail
IUPAC Name tert-Butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate
Common Synonyms Boc-N-amido-PEG3-methylamine; N-Boc-N'-methyl-2,2'-(ethylenedioxy)bis(ethylamine)
CAS Number 880359-74-0
Molecular Formula C₁₂H₂₆N₂O₄
Molecular Weight 262.35 g/mol
SMILES CNCCOCCOCCNC(=O)OC(C)(C)C
Physical Properties[2]
  • Physical State: Viscous liquid or low-melting solid (dependent on purity and temperature).

  • Solubility: Highly soluble in polar organic solvents (DMSO, DMF, DCM, Methanol). Moderately soluble in water.

  • Stability: Stable under normal storage conditions (2-8°C). Hygroscopic; store under inert gas (Argon/Nitrogen).

  • pKa: ~9.5 (Secondary amine), making it protonated at physiological pH but nucleophilic under basic reaction conditions.

Structural Analysis & Synthetic Utility

Structural Architecture

The compound consists of three distinct functional domains:

  • Boc-Protective Group: Acid-labile protection for the primary amine, allowing controlled, sequential conjugation.

  • PEG-2 Backbone: Two internal ether linkages (three ethylene units total) provide a flexible, hydrophilic spacer (~10-12 Å length) that reduces steric clash between conjugated ligands.

  • N-Methyl Secondary Amine: The reactive center for initial conjugation. Unlike primary amines, the secondary amine forms tertiary amides or tertiary amines upon reaction, preventing potential side reactions like cyclization or over-alkylation.

Visualization of Chemical Structure

ChemicalStructure cluster_0 Functional Domains Boc Boc Group (Acid Labile) Linker PEG Backbone (Hydrophilic Spacer) Boc->Linker Carbamate Linkage Amine N-Methyl Amine (Nucleophilic) Linker->Amine Ether Linkage

Figure 1: Functional domain segregation of the linker molecule.

Experimental Protocols

Usage in PROTAC Synthesis

The following workflow describes the standard "Amine-First" approach, where the secondary amine is conjugated to an electrophilic ligand (e.g., Cereblon ligand functionalized with an alkyl halide or NHS ester) before Boc deprotection.

Step 1: Conjugation of the Secondary Amine

Reagents: Ligand-NHS Ester (1.0 eq), Linker (1.1 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Dissolve the Ligand-NHS ester in anhydrous DMF (0.1 M concentration).

  • Add tert-Butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate (1.1 equivalents).

  • Add DIPEA (N,N-Diisopropylethylamine) dropwise.

  • Stir at Room Temperature (RT) for 2–4 hours under N₂ atmosphere.

  • Monitoring: Monitor by LC-MS for the disappearance of the NHS ester and formation of the product mass [M+H]⁺.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 2: Boc Deprotection

Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

  • Dissolve the intermediate from Step 1 in DCM (0.1 M).

  • Add TFA (20% v/v final concentration).

  • Stir at RT for 1 hour.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine salt is used directly in the next coupling step.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Linker (CAS 880359-74-0) Step1 Step 1: Conjugation (React Secondary Amine) Start->Step1 + Electrophilic Ligand (NHS/Halide) Inter Intermediate: Boc-Protected Conjugate Step1->Inter Formation of Tertiary Amide/Amine Step2 Step 2: Boc Deprotection (TFA/DCM) Inter->Step2 Remove Boc Final Final: Primary Amine Ready for Warhead Attachment Step2->Final Release Primary NH2

Figure 2: Sequential conjugation workflow for PROTAC assembly.

Quality Control & Characterization

To ensure the integrity of the linker before usage, the following analytical parameters should be verified.

MethodExpected Signals (CDCl₃, 400 MHz)
¹H NMR δ 1.44 (s, 9H): Boc-methyl groups.δ 2.45 (s, 3H): N-Methyl group (singlet, distinct).δ 3.31 (m, 2H): CH₂ adjacent to carbamate.δ 3.55-3.65 (m, 8H): PEG backbone protons.δ 5.0-5.2 (br, 1H): Carbamate NH proton.
LC-MS ESI+: [M+H]⁺ = 263.35; [M+Na]⁺ = 285.34.Fragmentation often shows loss of Boc (-100 Da) to give m/z ~163.
TLC Stains well with Ninhydrin (faint/slow for secondary amine) or Iodine. R_f ~ 0.3-0.5 in 10% MeOH/DCM (varies by plate type).

Handling & Stability

  • Storage: Store at -20°C for long-term stability. The compound is an oil or low-melting solid and can degrade if exposed to moisture and heat for extended periods.

  • Handling: Wear standard PPE (gloves, goggles). As a secondary amine, it can act as a skin irritant.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (unless intended for deprotection).

References

  • Sigma-Aldrich. tert-Butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate Product Sheet. Retrieved from

  • PubChem. Compound Summary: tert-butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate.[1] National Library of Medicine.[2] Retrieved from (Note: Link directs to related Boc-PEG-amine entries for structural verification).

  • BLD Pharm. Product 880359-74-0 Technical Data. Retrieved from

  • MedChemExpress. PROTAC Linker Design and Chemistry. Retrieved from

Sources

Engineering Targeted Protein Degradation: The Strategic Utility of the Boc-PEG2-Methylamine Linker in PROTAC Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. A PROTAC's in vivo efficacy is heavily dictated by its linker, which governs ternary complex formation, pharmacokinetics, and cell permeability. Among the diverse array of linker topologies, the Boc-PEG2-methylamine (also referred to as Methylamino-PEG2-Boc) stands out as a highly specialized heterobifunctional building block[1]. By combining a short, hydrophilic diethylene glycol (PEG2) spacer with an orthogonally protected primary amine and a reactive secondary methylamine, this linker offers unique thermodynamic and physicochemical advantages. This technical guide explores the causality behind its structural design, its impact on PROTAC conformational plasticity, and validated protocols for its integration into degrader synthesis.

The Chemical Anatomy of Boc-PEG2-Methylamine

The molecular architecture of Boc-PEG2-methylamine (


) is purposefully engineered to solve specific synthetic and biological challenges in PROTAC development:
  • The Boc (tert-butyloxycarbonyl) Group: This acid-labile protecting group provides orthogonal reactivity.2[2].

  • The PEG2 Spacer: 3[3]. The specific choice of a PEG2 length (spanning approximately 8–10 Å) is critical. Shorter linkers minimize the entropic penalty incurred when the PROTAC folds to bring the E3 ligase and the Protein of Interest (POI) into close proximity.

  • The Methylamine Terminus: The presence of a secondary amine (

    
    ) rather than a primary amine is a profound design choice.4[4].
    

Mechanistic Advantages: Molecular Chameleonicity via Tertiary Amides

One of the most significant hurdles in PROTAC development is achieving oral bioavailability and cell permeability, given their high molecular weight (often >800 Da) and large polar surface area (PSA).

The incorporation of a methylamine-derived tertiary amide provides a solution through "molecular chameleonicity." Unlike secondary amides, which strongly prefer an extended trans conformation due to steric clashes, tertiary amides possess a much lower energy barrier between cis and trans rotamers.5[5].6[6]. Furthermore, the slight steric bulk of the N-methyl group enhances the metabolic stability of the linker against enzymatic cleavage by cytosolic amidases.

G PROTAC PROTAC Molecule (Boc-PEG2-MeNH Derived) Ternary Ternary Complex [E3 - PROTAC - POI] PROTAC->Ternary Binds & Folds E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Recruited POI Target Protein (POI) POI->Ternary Recruited Proteasome 26S Proteasome Degradation Ternary->Proteasome Polyubiquitination

Mechanism of action for a PROTAC, highlighting the linker's role in ternary complex formation.

Quantitative Data: The Impact of PEG Chain Length

The selection of PEG2 over longer variants (PEG4, PEG6) is a calculated compromise between flexibility and pharmacokinetic stability. Table 1 summarizes the comparative properties of short-chain PEG linkers.

Table 1: Comparative Physicochemical Properties of Methylamino-PEG Linkers

Linker TypeChain Length (Atoms)Approx. Distance (Å)Impact on cLogPEntropic Penalty (Ternary Complex)Typical Clearance Rate
Methylamino-PEG14~5Minimal reductionVery LowFast
Methylamino-PEG2 7 ~8-10 Moderate reduction Low Moderate
Methylamino-PEG413~15-17High reductionHighSlower
Methylamino-PEG619~22-24Very High reductionVery HighSlowest

2[2].

Experimental Methodologies: Synthesis and Assembly

As a self-validating system, the following protocols outline the generation of the Boc-PEG2-methylamine linker and its subsequent use in PROTAC assembly. These methods rely on standard peptide coupling chemistries, ensuring high yields and minimal epimerization.

Protocol A: Synthesis of the Boc-PEG2-Methylamine Linker

Objective: Convert diamino-PEG2 into the heterobifunctional Boc-PEG2-methylamine.

  • Mono-Boc Protection: Dissolve diamino-PEG2 (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq). Cool to 0°C.

  • Slowly add a solution of Di-tert-butyl dicarbonate (

    
    , 0.9 eq) in DCM dropwise. Causality: Using a sub-stoichiometric amount of 
    
    
    
    statistically favors mono-protection over di-protection. Stir for 12 hours at room temperature.
  • Wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate. Purify via flash chromatography to isolate mono-Boc-diamino-PEG2.
  • Reductive Amination: 2[2].

  • Cool the mixture to 0°C and add sodium borohydride (

    
    , 1.5 eq) portion-wise. Stir for 2 hours.
    
  • Quench with water, extract with DCM, dry, and concentrate to yield the final Boc-PEG2-methylamine linker.

Protocol B: PROTAC Assembly Workflow

Objective: Assemble a complete PROTAC using the synthesized linker.

  • First Coupling (Tertiary Amide Formation): Dissolve the E3 ligase ligand (bearing a free carboxylic acid, 1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 minutes to activate the acid.

  • Add Boc-PEG2-methylamine (1.1 eq). Stir at room temperature for 4-6 hours. Causality: The secondary methylamine reacts to form the tertiary amide. This step is performed first because the secondary amine is less sterically accessible than the primary amine, requiring harsher activation which the Boc group survives. Monitor via LC-MS.

  • Boc Deprotection: Dilute the reaction mixture with ethyl acetate, wash with brine, and concentrate.2[2].

  • Evaporate the solvent under reduced pressure to yield the primary amine TFA salt.

  • Second Coupling (Secondary Amide Formation): Dissolve the POI ligand (bearing a free carboxylic acid, 1.0 eq) in DMF. Activate with HATU/DIPEA as in Step 1.

  • Add the deprotected linker-E3 conjugate. Stir for 4 hours. Purify the final PROTAC via preparative HPLC.

G Start Boc-PEG2-Methylamine (Boc-NH-PEG2-NHCH3) Step1 Coupling Reaction (HATU/DIPEA) Attach E3 Ligand to -NHCH3 Start->Step1 Intermediate Boc-PEG2-E3 Ligand Conjugate (Tertiary Amide Formed) Step1->Intermediate Step2 Boc Deprotection (TFA/DCM) Intermediate->Step2 Step3 Coupling Reaction (HATU/DIPEA) Attach POI Ligand to -NH2 Step2->Step3 Final Final PROTAC Molecule Step3->Final

Step-by-step chemical synthesis workflow for PROTAC assembly using Boc-PEG2-methylamine.

Conclusion

The Boc-PEG2-methylamine linker is not merely a passive structural bridge; it is an active participant in the pharmacokinetic and thermodynamic success of a PROTAC. By leveraging the orthogonal reactivity of the Boc group, the minimal entropic penalty of the PEG2 spacer, and the unique conformational plasticity afforded by the methylamine-derived tertiary amide, drug development professionals can rationally design degraders with superior cell permeability and degradation efficiency.

References

  • [1] Methylamino-PEG2-Boc (Methylamino-PEG2-t-butyl ester) | PROTAC Linker. MedChemExpress.

  • [2] A Comparative Guide to Methylamino-PEG4-Boc and Other PEG Linker Lengths (PEG2, PEG3, PEG6) in Drug Development. BenchChem.

  • [3] PEG Methylamine, MeNH-PEG - ADC Linkers. AxisPharm.

  • [5] Solution Conformations Shed Light on PROTAC Cell Permeability. NIH PMC.

  • [6] Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Publications.

  • [4] A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders. ACS Publications.

Sources

Heterobifunctional PEG linker Boc-amino PEG2 methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Heterobifunctional PEG Linker Boc-amino PEG2 methylamine: A Technical Guide to Orthogonal Bioconjugation and PROTAC Linkerology Target Audience: Researchers, Scientists, and Drug Development CDMO Professionals

Executive Summary

Boc-amino PEG2 methylamine—standardized chemically as tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate and commonly cataloged as Boc-NH-PEG2-amine (CAS 153086-78-3)—is a premier heterobifunctional crosslinker ()[1]. Featuring a hydrophilic diethylene glycol (PEG2) core flanked by a free primary amine and a Boc-protected amine, this molecule is a cornerstone in modern drug discovery. It is particularly vital in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise spatial separation and orthogonal reactivity are non-negotiable ()[2].

Physicochemical Profiling & Structural Causality

The utility of Boc-amino PEG2 methylamine stems directly from its structural properties. The PEG2 spacer provides an optimal balance of hydrophilicity and flexibility, preventing the aggregation of hydrophobic warheads while maintaining a low molecular footprint to ensure cellular permeability.

Table 1: Physicochemical Properties and Experimental Causality

PropertyValueCausality / Experimental Implication
Chemical Name tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamateDefines the exact atomic composition and spacing ()[3].
CAS Number 153086-78-3Universal identifier for procurement and spectral validation[3].
Molecular Weight 248.32 g/mol Low MW minimizes total PROTAC mass, improving cellular permeability ()[4].
Molecular Formula C11H24N2O4Ensures accurate mass spectrometry tracking (M+H = 249.3)[1].
Spacer Length ~11-12 Å (Extended)Optimal distance to overcome steric clashes between POI and E3 ligase.
Solubility DCM, DMF, DMSO, H2OEnables versatile solution-phase chemistry and enhances final drug solubility.

Strategic Advantages in Drug Design

In PROTAC linkerology, the linker is not a passive tether; it is a dynamic participant that dictates the "induced proximity" between the Protein of Interest (POI) and the E3 ubiquitin ligase ()[2].

  • Orthogonal Reactivity: The asymmetry of the molecule allows the free amine to be conjugated first (e.g., via amide coupling) without cross-reacting with the Boc-protected terminus.

  • Acid-Labile Deprotection: The tert-butyloxycarbonyl (Boc) group is cleaved strictly under acidic conditions (e.g., TFA). Causality: This is a critical design choice over Fmoc (base-labile) because many E3 ligase ligands, such as thalidomide derivatives (CRBN binders), undergo rapid base-catalyzed hydrolysis and racemization. Acidic deprotection preserves the stereochemical integrity of the warhead.

Orthogonal Bioconjugation Workflow

Orthogonal_Strategy Reagent Boc-NH-PEG2-Amine (CAS 153086-78-3) Coupling1 Amide Coupling (EDC/NHS) Reagent->Coupling1 Ligand1 Ligand 1 (COOH) Ligand1->Coupling1 Intermediate Boc-Protected Conjugate Coupling1->Intermediate Deprotection Acidic Cleavage (TFA/DCM) Intermediate->Deprotection FreeAmine Free Amine Conjugate Deprotection->FreeAmine Final Heterobifunctional Product (PROTAC) FreeAmine->Final Ligand2 Ligand 2 (NHS/COOH) Ligand2->Final Second Coupling

Workflow of orthogonal bioconjugation using Boc-NH-PEG2-amine for heterobifunctional synthesis.

Self-Validating Experimental Protocols

To ensure high-fidelity bioconjugation, the following protocols are designed as self-validating systems, where physical or spectral feedback confirms the success of each step.

Protocol A: Primary Amine Coupling (Amidation) Objective: Conjugate the free amine of Boc-amino PEG2 methylamine to a carboxylic acid-bearing E3 ligase ligand.

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature. Causality: HATU rapidly forms an active O7-azabenzotriazole ester, preventing epimerization of the target acid.

  • Coupling: Add 1.1 eq of Boc-amino PEG2 methylamine ()[4] dropwise. Stir for 2 hours under nitrogen.

  • Validation (LC-MS): Monitor the reaction. The mass spectrum must show the disappearance of the starting acid and the appearance of the product mass (M + 248.32 - 18).

  • Workup: Dilute with ethyl acetate and wash with 5% citric acid (to remove DIPEA and unreacted PEG-amine), followed by saturated NaHCO3 and brine. Dry over MgSO4 and concentrate.

Protocol B: Boc Deprotection & Secondary Coupling Objective: Remove the Boc group to expose the second amine for POI ligand conjugation.

  • Cleavage: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a 0.1 M concentration. Add an equal volume of Trifluoroacetic acid (TFA) containing 2.5% Triisopropylsilane (TIPS). Causality: TIPS acts as a carbocation scavenger, preventing the cleaved tert-butyl cation from re-alkylating electron-rich moieties on the ligand.

  • Reaction: Stir at room temperature for 1 hour.

  • Self-Validating Precipitation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Add cold diethyl ether. Validation: The TFA-salt of the newly freed amine will precipitate as a white solid or thick oil. If it remains in solution, the deprotection is incomplete or the ether is too warm.

  • Secondary Coupling: Dissolve the precipitated TFA salt in DMF, neutralize with 3.0 eq of DIPEA, and react with the second ligand (e.g., an NHS-activated ester of the POI binder).

Mechanistic Pathway: PROTAC Ternary Complex Formation

Once synthesized, the heterobifunctional PROTAC utilizes the PEG2 spacer to bridge two proteins. The PEG2 chain is highly hydrated in physiological conditions, which minimizes non-specific protein binding and allows the PROTAC to adopt a conformation that facilitates the ubiquitination of the target protein ()[2].

PROTAC_Mechanism Warhead POI Ligand (Target Binder) Linker PEG2 Linker (Hydrophilic Spacer) Warhead->Linker Ternary Ternary Complex (POI - PROTAC - E3) Linker->Ternary Induced Proximity E3Ligand E3 Ligase Ligand (CRBN/VHL Binder) E3Ligand->Linker Ubiquitination Polyubiquitination Ternary->Ubiquitination E3 Ligase Activity Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Mechanistic pathway of PROTAC-mediated targeted protein degradation via a PEG2 linker.

References

  • tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate . PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs . EBioMedicine (2018). Available at:[Link]

Sources

Secondary Amine PEG Linkers: A Physicochemical Strategy for PROTAC Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the design, synthesis, and application of Secondary Amine PEG Linkers in Targeted Protein Degradation (TPD). It is structured for drug discovery professionals, focusing on the physicochemical advantages of amine-based conjugation over traditional amide couplings.

Executive Summary

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a critical determinant of physicochemical properties (solubility, permeability), metabolic stability, and ternary complex cooperativity.[1][][3][4] While amide bonds are the industry standard for conjugation due to synthetic ease, they are neutral and often contribute to poor aqueous solubility.

Secondary amine PEG linkers represent a strategic alternative. By introducing a basic nitrogen center at the conjugation site or within the linker chain, researchers can modulate the pKa, enhance aqueous solubility through protonation, and alter the vector of the degradation complex. This guide explores the "Amine Advantage," detailing when to deploy this chemistry and how to execute it with high fidelity.

Part 1: The Physicochemical Case for Secondary Amines

The Solubility-Permeability Trade-off

PROTACs notoriously suffer from the "beyond Rule of 5" (bRo5) problem—high molecular weight and lipophilicity leading to poor solubility.

  • Amide Linkers: Neutral. They do not assist in solubilization. If the warhead and E3 ligand are lipophilic, the resulting PROTAC often precipitates in assay media.

  • Secondary Amine Linkers: Basic (pKa ~8–10). At physiological pH (7.4), a significant fraction exists in the protonated (cationic) state. This charge dramatically improves aqueous solubility.

The "Lysosomotropic" Effect

Secondary amines can influence subcellular distribution. Basic amines can become trapped in acidic organelles (lysosomes, pH ~4.5) via protonation. While excessive trapping is detrimental, controlled basicity can prevent rapid efflux, potentially increasing intracellular residence time compared to neutral amide analogs.

Synthetic Versatility

Unlike amides, which are "dead ends" chemically, secondary amines retain nucleophilicity. They serve as:

  • Branching Points: For trivalent PROTACs.

  • Late-Stage Functionalization Handles: Can be alkylated to tertiary amines to fine-tune pKa or add fluorophores.

Part 2: Strategic Decision Matrix

Use the following decision tree to determine if a secondary amine linker is appropriate for your degrader campaign.

LinkerDecision Start PROTAC Design Phase SolubilityCheck Is the PROTAC predicted to be insoluble (cLogP > 5)? Start->SolubilityCheck Amide Use Standard Amide Linker (High Stability, Neutral) SolubilityCheck->Amide No (Soluble) PermeabilityCheck Is passive permeability critical (CNS target)? SolubilityCheck->PermeabilityCheck Yes (Insoluble) AmineCheck Does the ligand have an available Aldehyde or Alkyl Halide? AmineCheck->Amide No SecAmine DEPLOY SECONDARY AMINE LINKER (Reductive Amination) AmineCheck->SecAmine Yes PermeabilityCheck->AmineCheck No (Peripheral target) TertAmine Use Tertiary Amine (Methylate Secondary Amine) PermeabilityCheck->TertAmine Yes (Mask H-bond donor)

Figure 1: Decision matrix for selecting secondary amine vs. amide linker chemistry based on physicochemical constraints.

Part 3: Synthetic Protocols

The most robust method to install a secondary amine PEG linker is Reductive Amination . This reaction is mild, tolerates many functional groups, and avoids the harsh reagents often needed for amide coupling (e.g., SOCl2, HATU with scavenging).

Protocol A: Reductive Amination (The "Gold Standard")

Objective: Conjugate an amine-containing E3 ligand (e.g., Pomalidomide-NH2) with a PEG-Aldehyde linker.

Materials:

  • Amine Component: Ligand-NH2 (1.0 equiv)[5]

  • Aldehyde Component: CHO-PEG-Linker-Warhead (1.0–1.2 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM/MeOH (1:1 mixture)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5–3.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (catalytic, optional)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve the Amine Component and Aldehyde Component in dry DCE (0.1 M concentration).

    • Expert Insight: If the amine is a salt (e.g., HCl), add DIPEA (1.0 equiv) to free-base it.

    • Add AcOH (1–2 drops) if the reaction is sluggish.

    • Stir at Room Temperature (RT) for 30–60 minutes. Monitor by LCMS for the formation of the Imine (M-H2O).

  • Reduction:

    • Add NaBH(OAc)3 (1.5 equiv) in one portion.

    • Why STAB? It is milder than NaBH4 and selectively reduces imines in the presence of aldehydes, preventing side reactions.

    • Stir at RT for 2–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM (3x).

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Critical: Secondary amines can streak on silica. Use 1–5% Triethylamine (TEA) or NH3 in the eluent (e.g., DCM/MeOH + 1% NH4OH) to sharpen peaks.

Protocol B: N-Alkylation (Alternative)

Objective: Displacement of a halide (or mesylate) by a primary amine.

  • Note: This method is prone to over-alkylation (forming tertiary amines/quaternary salts). Use strictly controlled stoichiometry or a large excess of the amine if it is the cheap component.

Workflow:

  • Dissolve Ligand-NH2 (1.0 equiv) in DMF.[5]

  • Add Base (K2CO3 or Cs2CO3, 2.0 equiv).

  • Add Linker-Bromide (0.9 equiv) dropwise at 0°C.

  • Monitor closely to stop before dialkylation occurs.

Part 4: Comparative Data & Analysis

The following table summarizes the impact of linker chemistry on a theoretical BRD4-degrading PROTAC (VHL-based).

FeatureAmide Linker (Standard)Secondary Amine LinkerTertiary Amine (Methylated)
Linkage Structure -CONH--CH2-NH-CH2--CH2-N(Me)-CH2-
Basicity (pKa) NeutralBasic (~8.5–9.5)Basic (~7.5–8.5)
LogD (pH 7.4) High (Lipophilic)Lower (More Hydrophilic) Medium
Solubility LowHigh Medium-High
H-Bond Donors 11 (Cationic)0
Metabolic Risk Low (Peptidase/Amidase)Medium (N-dealkylation)Medium (N-dealkylation)
Synthetic Route Peptide CouplingReductive AminationReductive Amination + Methylation
Visualization of the Synthetic Pathway

Synthesis Ligand Ligand-NH2 (Primary Amine) Imine Imine Intermediate (Unstable) Ligand->Imine + Linker OHC-PEG-Warhead (Aldehyde) Linker->Imine Product Secondary Amine PROTAC (Ligand-NH-CH2-PEG-Warhead) Imine->Product Step1 DCE, AcOH Imine Formation Step1->Imine Step2 NaBH(OAc)3 Reduction Step2->Product

Figure 2: Reductive amination workflow for generating secondary amine PEG linkers.

Part 5: Troubleshooting & Optimization

"The reaction stalled at the imine."
  • Cause: Steric hindrance or electron-poor amine.

  • Fix: Switch to a stronger dehydrating condition (molecular sieves 4Å) or heat to 40°C before adding the reducing agent.

"I see over-alkylation (Tertiary Amine)."
  • Cause: In reductive amination, this is rare unless formaldehyde is present. In direct alkylation, it is common.[6]

  • Fix: Ensure your aldehyde is pure. If using alkylation, switch to reductive amination.

"My PROTAC is too polar/permeability is low."
  • Cause: The secondary amine is fully protonated and cannot cross the membrane.

  • Fix: "Mask" the amine by converting it to a tertiary amine (reductive methylation with formaldehyde) or acylating it (converting back to an amide, though this loses the solubility benefit). Alternatively, shorten the PEG chain to compensate for the polarity of the amine.

References

  • Design of Secondary Amine Linkers (Piperazine/Morpholine)

    • Khan, S. et al. "A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity." Nature Medicine, 2019.
  • Trifunctional Amine Linkers

    • Mourer, M. et al. "Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms." Organic & Biomolecular Chemistry, 2020.
  • Physicochemical Impact of Linker Amines

    • Goran, B. et al.
  • General PROTAC Linker Strategies

    • Troup, R. I. et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.

Sources

Technical Guide: Solubility and Handling of BocNH-PEG2-CH2CH2NHMe

[1]

Executive Summary

BocNH-PEG2-CH2CH2NHMe (N-Boc-N'-methyl-PEG2-amine) is a heterobifunctional linker widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Its structure combines a lipophilic tert-butyloxycarbonyl (Boc) protecting group with a hydrophilic polyethylene glycol (PEG) spacer and a basic secondary amine.

  • DMSO Solubility: Excellent (>100 mg/mL). Recommended for stock solutions.[1][2]

  • Water Solubility: Moderate to Good, but pH-dependent. The molecule is amphiphilic.[3] High pH (>8) reduces solubility due to deprotonation of the amine; low pH (<4) risks Boc deprotection.

  • Critical Handling: The secondary amine is nucleophilic and sensitive to oxidation. The Boc group is acid-labile.[4][5] Anhydrous handling is required for long-term stability.

Physicochemical Analysis & Solubility Logic

To master the handling of this linker, one must understand the competition between its functional groups.

Structural Deconstruction

The molecule this compound consists of three distinct domains:

  • The Hydrophobic Tail (Boc-NH-): The tert-butyl group is highly lipophilic. In short PEG chains (like PEG2), this group exerts a significant "drag" on aqueous solubility, promoting aggregation in purely aqueous solvents.

  • The Hydrophilic Bridge (-PEG2-): The diethylene glycol unit provides hydrogen bond acceptors, enhancing solubility in polar solvents (water, DMSO, DMF).

  • The Polar Head (-CH2CH2NHMe): The secondary methylamine is the key solubility toggle.

    • Protonated State (

      
      ):  At neutral or slightly acidic pH (pH 5–7), the amine accepts a proton, becoming ionic and highly water-soluble.
      
    • Neutral State (

      
      ):  At basic pH (pH > 9), the amine is neutral. The molecule becomes dominated by the lipophilic Boc group, increasing the risk of precipitation.
      
Solvent Compatibility Matrix
SolventSolubility RatingMax Conc. (Est.)[2]Primary UtilityCaveats
DMSO Excellent >100 mg/mLStock Preparation Must be anhydrous to prevent hydrolysis.
DMF Excellent>100 mg/mLReaction SolventDifficult to remove; potential amine formylation (rare).
Water (pH 7) Good~10–20 mg/mLBiological AssaysSlow kinetics; requires pre-dissolution in DMSO.
PBS (pH 7.4) Moderate~5–10 mg/mLBiological AssaysSalt effects may reduce solubility (salting out).
Ethanol Good>50 mg/mLProcessingUseful for evaporation/transfer.

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solution (DMSO)

Objective: Create a stable 50 mM or 100 mM stock solution for long-term storage.

Reagents:

  • This compound (Solid/Oil)

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)

Workflow:

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which degrades the Boc group over time [1].

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

    • Calculation:

      
      
      
  • Dissolution: Vortex gently for 30 seconds. If the linker is a viscous oil, ensure it fully dissolves off the glass walls. Sonication is rarely needed but safe for <1 min if required.

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 20–50 µL) in amber polypropylene tubes. Flash freeze in liquid nitrogen (optional) and store at -20°C or -80°C.

Protocol B: Aqueous Dilution (The "Sandwich" Method)

Objective: Introduce the linker into aqueous buffer without precipitation.

Mechanism: Direct addition of the hydrophobic Boc-linker to water can form micelles or aggregates. The "Sandwich" method uses an intermediate polarity transition.

Workflow:

  • Prepare Buffer: Ensure your aqueous buffer (PBS, HEPES) is at pH 7.0–7.5.

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into a co-solvent like PEG300 or Ethanol. This creates a "soft landing" for the molecule.

  • Final Dilution: Add the DMSO (or co-solvent mix) dropwise into the vortexing aqueous buffer.

    • Target: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 10% for chemical conjugation.

  • Visual Check: The solution should remain clear. If turbidity appears, the concentration exceeds the critical micelle concentration (CMC) or solubility limit. Sonicate briefly.

Stability & Degradation Pathways[1][5][7]

The stability of this compound is governed by two competing risks: Acidolysis (Boc loss) and Oxidation (Amine degradation).

Stability Diagram (Graphviz)

StabilityPathwayscluster_storageOptimal StorageTargetThis compound(Intact Linker)DebocNH2-PEG2-CH2CH2NHMe(Deprotected Diamine)Target->DebocAcidic pH (<4)TFA / HClOxideN-Oxide / Imine(Oxidized Amine)Target->OxideO2 / Peroxides(Aged DMSO)CarbamateAmine-Carbamate(CO2 Adduct)Target->CarbamateAtmospheric CO2(Basic pH)

Figure 1: Degradation pathways. Acid exposure leads to Boc cleavage (Red). Oxidative impurities in solvents attack the secondary amine (Yellow). CO2 absorption forms carbamates (Grey).

Critical Handling Notes
  • Boc Stability: The Boc group is generally stable in basic and neutral conditions (pH 7–12) and resists nucleophilic attack [2]. It is rapidly cleaved by strong acids (TFA, HCl in dioxane).

  • Amine Reactivity: The secondary methylamine is a nucleophile. In DMSO, avoid using "aged" solvent which may contain methyl sulfide or other alkylating impurities.

  • Hygroscopicity: PEG chains attract water. Wet DMSO will accelerate Boc hydrolysis over months of storage.

Application in PROTAC Synthesis

When using this linker to conjugate an E3 ligase ligand (e.g., Pomalidomide-COOH) to a Target Protein ligand:

  • Stoichiometry: Use a slight excess (1.1 – 1.2 eq) of the linker if reacting the amine end first.

  • Base Selection: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine) to ensure the methylamine is deprotonated and reactive (

    
    ) for amide coupling.
    
  • Coupling Reagents: HATU or PyBOP are preferred. Carbodiimides (EDC/DCC) may be too slow for secondary amines.

Synthesis Workflow Diagram

SynthesisWorkflowStock1. DMSO Stock Prep(Anhydrous, 100mM)Coupling3. Amide Coupling(Linker-NHMe + Activated Ester)Stock->Coupling Add LinkerActivation2. Carboxylic Acid Activation(Ligand-COOH + HATU + DIPEA)Activation->Coupling Add Activated LigandDeprotection4. Boc Deprotection(TFA/DCM)Coupling->Deprotection Purify IntermediateFinal5. Final PROTAC Linker(Free Primary Amine)Deprotection->Final Neutralize & Conjugate Warhead

Figure 2: Typical workflow for incorporating this compound into a PROTAC scaffold.

References

  • BenchChem Technical Support. (2025).[3][4][6][7] Stability and Storage of Boc-Protected Diamines: A Technical Guide. Retrieved from

  • Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Boc Stability).
  • BroadPharm. Boc-N-amido-PEG linkers: Physicochemical Properties. Retrieved from

  • MedChemExpress (MCE). NH2-PEG2-CH2-Boc Solubility Data. Retrieved from

  • Sigma-Aldrich. Product Specification: t-Boc-N-amido-PEG2-CH2CO2H. Retrieved from

Commercial Sourcing and Application Validation of High-Purity BocNH-PEG2-CH2CH2NHMe in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (e.g., PROTACs) and targeted drug delivery (e.g., Antibody-Drug Conjugates or ADCs), the selection of bifunctional linkers dictates the physicochemical properties and synthetic viability of the final therapeutic molecule[1]. BocNH-PEG2-CH2CH2NHMe (CAS: 880359-74-0) has emerged as a critical building block in these workflows. As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between commercial procurement and bench-level execution. This guide details the mechanistic rationale for utilizing this specific linker, evaluates commercial sources for high-purity procurement, and provides a self-validating, step-by-step experimental protocol for orthogonal bioconjugation.

Chemical Architecture and Mechanistic Rationale

The structural anatomy of this compound—formally known as tert-Butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate—is deliberately engineered for complex multi-step syntheses[2]. Its molecular formula is C12H26N2O4, with a monoisotopic mass of 262.19 Da[3].

The causality behind its structural components is as follows:

  • Secondary Amine (N-Methyl Terminus): Unlike primary amines, the sterically hindered N-methylamine provides a unique reactivity profile. It prevents over-alkylation during reductive aminations and modulates the pKa of the resulting conjugate. In PROTAC synthesis, this specific spatial and electronic vector is often required to optimally orient E3 ligase ligands (e.g., VHL or Cereblon binders)[1].

  • PEG2 Spacer: The diethylene glycol core balances the need for aqueous solubility (critical for hydrophobic payloads) with a defined, flexible spatial distance necessary to facilitate ternary complex formation (Target Protein–PROTAC–E3 Ligase) without inducing steric clashes[1].

  • Boc-Protected Primary Amine: The tert-butyloxycarbonyl (Boc) group ensures absolute chemoselectivity. It allows the secondary amine to be coupled first, followed by orthogonal deprotection under acidic conditions (TFA) that leave base-labile or reduction-labile moieties intact[2].

Commercial Sourcing and Quality Metrics

In bioconjugation, linker purity is non-negotiable. Impurities such as des-methyl variants, unreacted PEG precursors, or truncated chains can lead to miscoupled sequences that are nearly impossible to separate via preparative HPLC later in the synthesis. Sourcing must prioritize vendors offering ≥95% purity[2][4].

Below is a consolidated table of validated commercial sources for CAS 880359-74-0, summarizing their quantitative quality metrics and storage requirements.

SupplierStated PurityStorage ConditionsPhysical FormRef.
Sigma-Aldrich (Merck) 95% - 97%2-8°C, Sealed in dry, DarkLiquid / Low-melting solid[2],[5]
BLD Pharmatech 95%2-8°C, Sealed in dry, DarkLiquid[4]
MedChemExpress (MCE) High PurityRoom Temp (Shipping)Liquid[1]
abcr GmbH 95%StandardNot Specified

Note: Due to the hygroscopic nature of PEG derivatives, the reagent must be stored under inert gas (Argon/Nitrogen) at 2-8°C to prevent moisture-induced degradation or Boc-deprotection over time[2].

Self-Validating Bioconjugation Protocol

To ensure scientific integrity and reproducibility, the following protocol describes the coupling of the N-methylamine terminus to a target carboxylic acid (e.g., an E3 ligase ligand), followed by orthogonal Boc deprotection. This is a self-validating system : analytical checkpoints are embedded to confirm causality and prevent the propagation of failed intermediates.

Phase 1: Amide Coupling (Activation & Conjugation)

Causality: The N-methylamine is sterically hindered. Standard carbodiimides (like EDC) often yield poor conversions. We utilize HATU, which forms a highly reactive HOAt ester capable of overcoming this steric barrier. DIPEA is selected as a non-nucleophilic base to maintain the basic environment without competing for the activated ester.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq, typically 0.1 mmol) in anhydrous DMF (1.0 mL) under an Argon atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Conjugation: Add this compound (1.1 eq) dropwise. The slight excess ensures complete consumption of the valuable target ligand.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

Phase 2: In-Process Validation

Causality: Before proceeding to deprotection, we must verify the mass shift to avoid deprotecting unreacted starting materials, which would complicate purification.

  • Sampling: Quench a 5 µL aliquot in 100 µL of 50% Acetonitrile/Water.

  • LC-MS Analysis: Run a rapid gradient (e.g., 5-95% MeCN over 3 mins). Look for the disappearance of the starting carboxylic acid mass and the appearance of the desired product mass (

    
    ).
    
Phase 3: Orthogonal Deprotection

Causality: The Boc group is acid-labile. A 20% TFA solution in DCM provides the optimal balance of rapid deprotection kinetics while minimizing the risk of ether cleavage in the PEG chain.

  • Workup: Evaporate the DMF from Phase 1 under reduced pressure, or extract into EtOAc and wash with brine to remove DMF and HATU byproducts. Dry over

    
     and concentrate.
    
  • Deprotection: Dissolve the crude intermediate in anhydrous DCM (2.0 mL). Add Trifluoroacetic Acid (TFA, 0.5 mL) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 1 hour.

Phase 4: Final Validation
  • Concentration: Co-evaporate with toluene (3 x 5 mL) to remove residual TFA, which can inhibit downstream couplings.

  • Confirmation: Perform LC-MS and

    
    -NMR. The LC-MS should show a mass shift of -100 Da (loss of Boc). In NMR, the sharp singlet at ~1.4 ppm (corresponding to the 9 protons of the tert-butyl group) must be completely absent.
    

Workflow Visualization

G Ligand Target Carboxylic Acid (E3 Ligand / Payload) Coupling Amide Coupling HATU, DIPEA, DMF Ligand->Coupling Linker This compound (Secondary Amine) Linker->Coupling Intermediate Boc-Protected Conjugate Coupling->Intermediate LC-MS Validation Deprotection Boc Deprotection 20% TFA in DCM Intermediate->Deprotection Product Primary Amine Ready for Next Conjugation Deprotection->Product LC-MS / NMR Validation

Figure 1: Self-validating bioconjugation workflow utilizing this compound.

References

  • "PubChemLite - this compound (C12H26N2O4)", Université du Luxembourg, 3

  • "tert-Butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate - Sigma-Aldrich", Sigma-Aldrich, 2

  • "880359-74-0|tert-Butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate - BLDpharm", BLD Pharmatech, 4

  • "tert-Butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate (97% Purity)", Sigma-Aldrich, 5

  • "this compound | PROTAC Linker | MedChemExpress", MedChemExpress, 1

  • "abcr GmbH (Page 336) @ ChemBuyersGuide.com, Inc.", ChemBuyersGuide,

Sources

The Strategic Role of N-Methylated PEG Linkers in Advanced Medicinal Chemistry: Overcoming bRo5 Permeability and Stability Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Beyond-Rule-of-5 (bRo5) Chemical Space

As the pharmaceutical industry shifts focus toward "undruggable" targets, modalities such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and macrocyclic peptides have dominated the pipeline. These molecules typically reside in the beyond-Rule-of-5 (bRo5) chemical space, characterized by high molecular weights and high polar surface areas.

Polyethylene glycol (PEG) linkers are the foundational architecture for these bioconjugates. They provide essential spatial separation between pharmacophores, enhance aqueous solubility, and optimize pharmacokinetic profiles by reducing renal clearance[1]. However, the native amide bonds typically used to conjugate PEG linkers to warheads or E3 ligase ligands introduce solvent-exposed hydrogen bond donors (HBDs). In bRo5 molecules, excessive HBDs severely penalize passive membrane permeability. To solve this, medicinal chemists have turned to N-methylation —a strategic structural modification that profoundly alters the thermodynamic and conformational landscape of the linker.

Mechanistic Rationale: Thermodynamics and the "Magic Methyl" Effect

The addition of a single methyl group to a linker amide nitrogen—often termed the "magic methyl" effect—can dramatically rescue a stalled drug program by fine-tuning its physicochemical properties[2]. The causality behind this improvement is rooted in thermodynamics and conformational dynamics:

  • Reduction of Desolvation Penalty: To passively diffuse across a lipid bilayer, a molecule must shed its aqueous hydration shell. Each solvent-exposed HBD increases the enthalpic cost of this desolvation. N-methylation directly masks an HBD, lowering the Topological Polar Surface Area (TPSA) and reducing the energy barrier for membrane entry[3].

  • Chameleonic Conformational Shifting: N-methylation alters the cis/trans rotameric equilibrium of the amide bond. This steric bulk can force the linker to adopt folded conformations that promote Intramolecular Hydrogen Bonding (IMHB). As a result, the molecule acts as a "molecular chameleon"—adopting an open, soluble conformation in aqueous environments, and a closed, lipophilic conformation to traverse lipid membranes[4].

ConformationalShift Aq Aqueous Environment (High Dielectric) Open Open Conformation Exposed H-Bond Donors High Solubility Aq->Open Favors Mem Lipid Membrane (Low Dielectric) Closed Closed Conformation N-Methylation Promotes IMHB High Permeability Mem->Closed Favors Open->Closed Desolvation & Conformational Shift

Thermodynamic model of chameleonic conformational shifts during membrane permeation.

Impact on PROTACs and Targeted Protein Degraders

In PROTAC development, the linker is not merely a passive spacer; it actively participates in the thermodynamics of the ternary complex (Protein of Interest – PROTAC – E3 Ligase)[5].

Von Hippel-Lindau (VHL)-recruiting PROTACs notoriously suffer from poor cell permeability due to the highly polar nature of the VHL ligand. Studies utilizing NMR solution ensembles in nonpolar solvents (mimicking the lipid membrane) have demonstrated that N-methylation of the linker attachment points facilitates the shielding of polar surface areas[6]. By restricting the linker's flexibility, N-methylation can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon ternary complex formation while simultaneously boosting passive cell permeability by up to 10-fold[5].

PROTACTernary POI Protein of Interest (POI) E3 E3 Ubiquitin Ligase POI->E3 Induced PPI & Ubiquitination PROTAC PROTAC Scaffold Linker N-Methylated PEG Linker (Tuned Flexibility & TPSA) PROTAC->Linker Linker->POI Warhead Binding Linker->E3 Ligand Binding

PROTAC ternary complex formation highlighting the central role of the linker.

Quantitative Impact of N-Methylation on Permeability

The following table summarizes the comparative advantages of N-methylation across different bRo5 modalities, demonstrating the inverse relationship between TPSA and permeability.

ModalityStructural ModificationcLogPTPSA (Ų)PAMPA Permeability (10⁻⁶ cm/s)Primary Benefit
VHL PROTACNative Amide PEG Linker~4.0>200<0.1Baseline
VHL PROTACN-Methylated PEG Linker~4.5<180>0.55x Permeability Increase
Cyclic PeptideNative Backbone~2.5>250PoorBaseline
Cyclic PeptideN-Methylated Backbone~3.2<200HighEnhanced BBB Penetration

Enhancing Metabolic Stability and Pharmacokinetics

Beyond permeability, N-methylation provides a robust shield against enzymatic degradation. Endogenous proteases and peptidases rapidly cleave standard amide bonds, severely limiting the plasma half-life of peptide-based drugs and ADCs. The steric bulk of the N-methyl group physically blocks the protease active site from accessing the scissile bond.

This principle has been successfully applied in the development of novel N-methylated cyclodepsipeptide prodrugs for targeted cancer therapy, where N-methylation significantly reduced whole-body toxicity and improved in vivo stability[7]. Similarly, N-methylated cyclic peptides designed to block GluA2 endocytosis for ischemic stroke therapy demonstrated superior plasma stability and blood-brain barrier (BBB) penetration compared to their unmethylated counterparts[8].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of N-methylated linkers and the subsequent evaluation of their permeability.

Protocol 1: Synthesis of N-Methylated PEG-Amine Linkers via Eschweiler-Clarke Reaction

Causality & Logic: Direct alkylation of amines with methyl iodide (MeI) is notoriously difficult to control, frequently resulting in over-alkylation and the formation of unusable quaternary ammonium salts. The Eschweiler-Clarke reductive amination is utilized here because it relies on the formation of an imine intermediate with formaldehyde, which is subsequently reduced by formic acid. This mechanism is strictly self-limiting, ensuring the selective and clean formation of the desired tertiary (or secondary) amine.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of the target PEG-amine linker in a round-bottom flask containing a 5-fold molar excess of formic acid (acts as both solvent and reducing agent).

  • Imine Formation: Slowly add a 1.5-fold molar excess of 37% aqueous formaldehyde solution dropwise at 0°C under an inert argon atmosphere.

  • Reduction: Attach a reflux condenser and gradually heat the reaction mixture to 90°C. Stir at reflux for 12 hours. The evolution of CO₂ gas indicates the progression of the reduction phase.

  • Quenching: Cool the mixture to room temperature and carefully quench with 1M NaOH until the pH reaches 10, deprotonating the newly formed amine.

  • Extraction & Purification: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced vacuo. Purify via flash chromatography (DCM/MeOH gradient) to yield the pure N-methylated PEG linker.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Logic: Cell-based assays (such as Caco-2) conflate passive diffusion with active cellular transport (e.g., P-glycoprotein efflux). To isolate and precisely quantify the thermodynamic advantage of N-methylation on membrane permeability, PAMPA is utilized. It relies solely on a lipid-infused artificial membrane, providing an unconfounded metric of passive diffusion[3].

Step-by-Step Procedure:

  • Membrane Preparation: Coat the porous filter of a 96-well acceptor plate with 5 μL of a 1% (w/v) lecithin solution in dodecane to form the artificial lipid bilayer.

  • Donor Solution: Dissolve the N-methylated PROTAC/conjugate in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 10 μM (final DMSO concentration <1%). Add 300 μL of this solution to the donor wells.

  • Acceptor Solution: Add 300 μL of fresh PBS (pH 7.4) containing 1% DMSO to the acceptor wells.

  • Incubation: Carefully couple the donor and acceptor plates. Incubate the assembly at room temperature for 16 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the effective permeability (

    
    ) using the standard PAMPA equation. A 
    
    
    
    cm/s validates successful passive permeability enhancement.

Conclusion

The integration of N-methylated PEG linkers represents a critical advancement in medicinal chemistry, particularly for bRo5 modalities like PROTACs and complex cyclic peptides. By masking hydrogen bond donors, promoting chameleonic conformational shifts, and providing steric shielding against proteolysis, N-methylation elegantly resolves the dual challenges of poor cell permeability and metabolic instability. As targeted therapies continue to grow in size and complexity, mastering linker thermodynamics will remain a cornerstone of successful drug design.

References

Sources

Methodological & Application

Technical Application Note: High-Fidelity PROTAC Synthesis via BocNH-PEG2-CH2CH2NHMe

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker BocNH-PEG2-CH2CH2NHMe .

Abstract & Strategic Utility

This protocol details the synthesis of PROTACs using the This compound linker (tert-butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate). Unlike standard diamine linkers, this reagent features a secondary methyl amine (-NHMe) at one terminus and a Boc-protected primary amine at the other.

Key Advantages of this Linker:

  • N-Methylation Effect: The secondary amine terminus forms a tertiary amide (upon acylation) or tertiary amine (upon alkylation). This removes a hydrogen bond donor (HBD), often improving the cell permeability and pharmacokinetic profile of the final PROTAC [1].

  • Orthogonal Reactivity: The steric differentiation between the free secondary amine and the Boc-protected primary amine allows for a highly controlled, sequential assembly without the need for statistical conjugation.

  • Solubility: The PEG2 spacer maintains aqueous solubility, critical for ternary complex formation.

Chemical Properties & Handling[1]

PropertySpecification
Chemical Name tert-butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate
Molecular Formula C₁₂H₂₆N₂O₄ (approximate, based on structure)
Reactive Group A Secondary Amine (-NHMe) : Nucleophilic, ready for acylation or SNAr.
Reactive Group B Boc-Amine (-NHBoc) : Latent primary amine, acid-labile.
Solubility Soluble in DCM, DMF, DMSO, MeOH.
Storage -20°C, desiccated. Hygroscopic.

Retrosynthetic Logic & Workflow

The synthesis follows a Convergent Strategy . We prioritize reacting the secondary amine (-NHMe) first.

  • Reasoning: The secondary amine is sterically more hindered than a primary amine. If we deprotected the Boc group first, the resulting primary amine would outcompete the secondary amine during coupling, leading to regioselectivity issues. By reacting the -NHMe first (while the primary amine is Boc-protected), we ensure 100% regiocontrol.

Workflow Visualization

PROTAC_Synthesis Linker Linker (Boc-NH-PEG2-NHMe) Inter1 Intermediate 1 (Boc-Protected Conjugate) Linker->Inter1  Amide Coupling (HATU/DIPEA) Ligand1 Ligand A (COOH or Activated Ester) Ligand1->Inter1 Deprot Deprotection (TFA/DCM) Inter1->Deprot AmineInter Amine Salt (NH2-PEG2-N(Me)-Ligand A) Deprot->AmineInter  -Boc Group Final Final PROTAC AmineInter->Final  Amide Coupling (HATU/DIPEA) Ligand2 Ligand B (COOH / E3 or POI) Ligand2->Final

Caption: Sequential assembly ensuring regioselectivity. The secondary amine is coupled first to prevent competition from the primary amine.

Detailed Experimental Protocol

Phase 1: Coupling the Secondary Amine (Linker + Ligand A)

Objective: Conjugate the -NHMe terminus to Ligand A (typically the E3 ligase ligand, e.g., VHL-COOH or Cereblon derivative). Note: Secondary amines react slower than primary amines. High-efficiency coupling agents are required.

Materials:

  • Ligand A (Carboxylic Acid): 1.0 equiv[1]

  • Linker (this compound): 1.1 equiv

  • HATU (Coupling Agent): 1.2 – 1.5 equiv

  • HOAt (Additive - Optional but recommended for secondary amines): 1.2 equiv

  • DIPEA (Base): 3.0 – 4.0 equiv

  • Solvent: Anhydrous DMF or DMAc (concentration ~0.1 M)

Procedure:

  • Activation: In a dried vial, dissolve Ligand A (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

    • Critical Insight: Pre-activation prevents the secondary amine from reacting with HATU directly to form guanidinium byproducts.

  • Coupling: Add the Linker (1.1 eq) dissolved in minimal DMF to the reaction mixture.

  • Reaction: Flush with Nitrogen/Argon, seal, and stir at RT.

    • Timeframe: Secondary amines may require 4–16 hours. Monitor by LC-MS.[1][2][3] Look for the mass of [Ligand A + Linker + H]+.

    • Troubleshooting: If conversion is <50% after 4 hours, raise temperature to 40°C or add HOAt to catalyze the reaction [2].

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (aq), sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Phase 2: Boc Deprotection

Objective: Remove the tert-butyloxycarbonyl group to reveal the primary amine.

Procedure:

  • Dissolve the Intermediate 1 in DCM (approx. 0.05 M).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 20–50% v/v. (e.g., 1:1 DCM:TFA or 4:1 DCM:TFA).

    • Alternative: 4M HCl in Dioxane can be used if acid-sensitive moieties (other than Boc) are present.

  • Stir at RT for 30–60 minutes. Monitor by LC-MS (Mass shift: -100 Da).

  • Workup: Evaporate volatiles under reduced pressure (N₂ stream or rotovap). Co-evaporate with Toluene or DCM (3x) to remove residual TFA.

    • Result: The product is now a TFA salt (R-NH3+ -OCOCF3).

Phase 3: Final Coupling (Primary Amine + Ligand B)

Objective: Conjugate the newly revealed primary amine to Ligand B (POI Ligand).

Materials:

  • Amine Intermediate (TFA Salt): 1.0 equiv

  • Ligand B (Carboxylic Acid): 1.0 – 1.2 equiv[1]

  • HATU: 1.1 equiv

  • DIPEA: 5.0 – 6.0 equiv (Extra base is needed to neutralize the TFA salt).

Procedure:

  • Dissolve Ligand B in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Activate for 5 mins.

  • Dissolve the Amine Intermediate (TFA salt) in DMF. Add DIPEA (3.0 eq) to this solution to ensure the amine is free-based.

  • Combine the solutions. Stir at RT for 1–3 hours.

    • Note: Primary amines react rapidly.

  • Monitor: LC-MS should show the final PROTAC mass.

Purification & Analysis Strategy

Purification (Preparative HPLC)

PROTACs are often lipophilic yet polar.

  • Column: C18 Reverse Phase (e.g., XBridge or SunFire).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Typically 5% B to 95% B over 20 minutes.

Characterization Checklist
MethodPurposeAcceptance Criteria
LC-MS Identity Confirmation[M+H]⁺ or [M+2H]²⁺ within 0.1 Da.
1H NMR Structural IntegrityConfirm presence of N-Methyl singlet (~2.9-3.1 ppm) and PEG backbone (3.5-3.7 ppm).
Purity Biological Validity>95% by HPLC area (254 nm).

Troubleshooting Guide

Issue 1: Low Yield in Step 1 (Secondary Amine Coupling)

  • Cause: Steric hindrance of the N-methyl group or poor activation of Ligand A.

  • Solution: Switch coupling reagents to COMU or PyAOP (more reactive than HATU). Alternatively, convert Ligand A to an Acid Chloride (using SOCl₂) before reacting with the linker.

Issue 2: Incomplete Boc Deprotection

  • Cause: Dilute acid or insufficient time.

  • Solution: Ensure TFA is fresh. Increase concentration to 50% TFA/DCM.

Issue 3: "Double" Coupling or Side Reactions

  • Cause: If Ligand A has other nucleophiles (e.g., phenols, anilines), they might compete.

  • Solution: Ensure Ligand A's other functional groups are protected, or rely on the superior nucleophilicity of the secondary amine (usually > aniline).

References

  • Impact of Linker Chemistry on PROTAC Properties: Klein, V. G., et al. "Understanding and improving the membrane permeability of PROTACs." Journal of Medicinal Chemistry 66.14 (2023): 9349-9371.

  • Amide Coupling with Secondary Amines: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631.

  • General PROTAC Synthesis Protocols: Nalawansha, D. A., & Crews, C. M.[2] "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology 27.8 (2020): 998-1015.

  • PEG Linker Properties: BroadPharm. "PEG Linkers for PROTAC Synthesis."

Sources

Application Notes and Protocols: Facile and Selective Deprotection of BocNH-PEG2-CH2CH2NHMe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, drug discovery, and materials science.[1] Its popularity is due to its stability across a broad spectrum of chemical conditions and its straightforward removal under mild acidic conditions.[1][2] This application note provides a comprehensive guide to the deprotection of BocNH-PEG2-CH2CH2NHMe, a bifunctional linker containing both a Boc-protected primary amine and a secondary methylamine. Understanding the nuances of Boc deprotection for this specific substrate is critical for researchers developing complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics where this linker is often employed.

This guide will delve into the mechanistic underpinnings of acid-catalyzed Boc removal, provide detailed, field-proven protocols for common deprotection methods, and offer insights into reaction monitoring, work-up procedures, and troubleshooting potential challenges.

The Boc Protecting Group: A Strategic Choice

The Boc group serves to temporarily mask the nucleophilic and basic properties of an amine.[1] The steric hindrance provided by the tert-butyl group effectively shields the nitrogen's lone pair of electrons, preventing it from participating in unwanted side reactions.[1] Its removal is typically achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), making it an orthogonal protecting group to others like the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group.[3][4]

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[2][5]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This initial step makes the carbamate a better leaving group.[2][6]

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[2][3][7]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas.[2][3]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[2][6]

This mechanism is visualized in the diagram below:

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation Boc_Amine R-NH-Boc H_plus H+ Boc_Amine->H_plus Protonated_Boc R-NH-Boc(H+) H_plus->Protonated_Boc Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_cation (CH3)3C+ Protonated_Boc->tBu_cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 H_plus2 H+ X- Free_Amine->H_plus2 Amine_Salt R-NH3+ X- H_plus2->Amine_Salt

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Recommended Deprotection Protocols

The choice of deprotection method often depends on the sensitivity of other functional groups within the molecule and the desired final salt form of the amine. Below are two widely used and reliable protocols for the deprotection of this compound.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and common method for Boc deprotection, particularly in peptide synthesis.[2] TFA is highly effective and volatile, which simplifies its removal during work-up.[2]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[2][6]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][8]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]

  • For isolation of the free amine, redissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Note: If the amine TFA salt is the desired product, the basic work-up (steps 7-9) should be omitted.[2]

Protocol 2: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is often preferred when the substrate contains other acid-sensitive groups, such as tert-butyl esters, as it can offer superior selectivity.[9][10][11]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, for co-solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether (for precipitation)

Experimental Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent like dioxane or methanol.

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents) to the stirred solution at room temperature.

  • Stir the reaction for 30 minutes to 4 hours. The reaction is often complete within 30 minutes for many substrates.[9][10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude product can be triturated with diethyl ether to afford a solid, which can then be collected by filtration and dried under vacuum.

Data Presentation: Comparison of Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl/Dioxane
Acid Trifluoroacetic AcidHydrogen Chloride
Solvent Dichloromethane1,4-Dioxane
Typical Concentration 20-50% v/v TFA in DCM4M
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 min - 2 hours30 min - 4 hours
Selectivity GoodExcellent (spares t-butyl esters)[9][10][11]
Work-up Aqueous basic wash for free aminePrecipitation/trituration for HCl salt

Experimental Workflow Visualization

The general workflow for Boc deprotection and subsequent analysis is depicted below.

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Dissolve Boc-protected amine in anhydrous solvent Add_Acid Add acidic reagent (TFA or HCl/Dioxane) Dissolve->Add_Acid Stir Stir at appropriate temperature Add_Acid->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Neutralize Neutralize (for free amine) or Precipitate (for salt) Concentrate->Neutralize Extract Extract with organic solvent Neutralize->Extract Dry_Concentrate Dry and concentrate to yield product Extract->Dry_Concentrate

Caption: General experimental workflow for Boc deprotection.

Troubleshooting and Considerations

  • Incomplete Deprotection: If TLC or LC-MS analysis shows remaining starting material, the reaction time can be extended, or the concentration of the acid can be increased.[12][13] For sterically hindered amines, longer reaction times or slightly elevated temperatures may be necessary.

  • Side Reactions: The formation of the reactive tert-butyl cation during deprotection can lead to alkylation of nucleophilic residues, particularly in peptide synthesis (e.g., tryptophan or methionine).[6][12] While less of a concern for the specified PEG linker, if other sensitive functional groups are present, the addition of a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture can trap the tert-butyl cation.[6]

  • PEG Solubility: The polyethylene glycol (PEG) portion of the molecule enhances water solubility. This can sometimes complicate the extraction process. If the product is highly water-soluble, back-extraction of the aqueous layers may be necessary to improve recovery. In some cases, using a more polar solvent for extraction, such as ethyl acetate, may be beneficial.

Monitoring the Reaction

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method to monitor the progress of the deprotection.[8] The deprotected amine, being more polar, will have a lower Rf value compared to the Boc-protected starting material. Staining the TLC plate with ninhydrin is an effective way to visualize the primary or secondary amine product, which will typically appear as a colored spot.[8][13] For more quantitative analysis and to confirm the mass of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[8]

Conclusion

The deprotection of this compound is a critical step in the synthesis of various advanced biomolecules. By understanding the underlying mechanism and carefully selecting the appropriate deprotection protocol, researchers can achieve high yields of the desired product. Both TFA in DCM and 4M HCl in dioxane are excellent and reliable methods. The choice between them will primarily be dictated by the presence of other acid-sensitive functional groups within the molecule. Careful monitoring and appropriate work-up procedures are essential for obtaining the deprotected amine in high purity.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • PubMed. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • ACS Omega. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • ACS Green Chemistry Institute. Lewis Acids. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

Sources

Application Note: Optimizing E3 Ligase Ligand Attachment via Methylamine Linker

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is governed not only by the affinity of its warheads but by the cooperativity of the ternary complex (POI-Linker-E3). A critical, often failure-prone junction in PROTAC design is the attachment of the linker to the E3 ligase ligand.[1] This Application Note details the Methylamine Linker Strategy , a high-yield, physicochemically superior approach for functionalizing Cereblon (CRBN) ligands (e.g., Pomalidomide). We provide a rationale for selecting N-methyl secondary amine linkages over primary anilines, a step-by-step synthetic protocol for 4-fluoropomalidomide functionalization, and a biophysical validation workflow to ensure the modification retains E3 binding affinity.

Introduction: The "Exit Vector" Challenge

In the design of heterobifunctional degraders, the "exit vector"—the site and vector by which the linker leaves the E3 ligand—determines the spatial orientation of the ternary complex.

For immunomodulatory imide drugs (IMiDs) targeting Cereblon (e.g., Thalidomide, Pomalidomide), the C4 and C5 positions of the phthalimide ring are the canonical attachment points. Early generation PROTACs often utilized a primary amine linkage (aniline-like). However, this approach presents two limitations:

  • Synthetic Efficiency: Nucleophilic aromatic substitution (

    
    ) on 4-fluoropomalidomide with primary amines can be sluggish and prone to bis-substitution (homo-dimerization).
    
  • Physicochemical Properties: Primary aniline linkages can reduce solubility and introduce hydrogen bond donors (HBD) that may negatively impact cell permeability.

The Solution: The Methylamine Linker Strategy involves using an N-methylated diamine linker to form a tertiary amine junction at the C4 position. This modification improves synthetic yields, modulates basicity, and eliminates a solvent-exposed HBD, often enhancing the "drug-likeness" of the final degrader.

Strategic Rationale & Mechanism

The following diagram illustrates the decision matrix for selecting the Methylamine strategy and its downstream impact on Ternary Complex formation.

Methylamine_Strategy Target Target Selection (CRBN Ligand) Vector Exit Vector Analysis (C4 vs C5 Position) Target->Vector ChemType Linker Chemistry Selection Vector->ChemType Primary Option A: Primary Amine (Aniline Linkage) ChemType->Primary Standard Methyl Option B: Methylamine (Tertiary Amine Linkage) ChemType->Methyl Optimized OutcomeA Lower Solubility Potential H-Bond Donor Clash Lower SNAr Yield Primary->OutcomeA OutcomeB Improved Solubility No H-Bond Donor High SNAr Yield Methyl->OutcomeB Ternary Stable Ternary Complex (Cooperativity Optimization) OutcomeB->Ternary Facilitates

Figure 1: Decision logic for implementing the Methylamine Linker Strategy in CRBN-based PROTAC design.

Experimental Protocols

Protocol A: Chemical Synthesis of Pomalidomide-Linker via Methylamine Junction

Objective: Synthesize a Pomalidomide-linker intermediate using an N-methyl diamine to create a tertiary amine attachment at the C4 position. Precursor: 4-Fluoro-thalidomide (or 4-Fluoro-pomalidomide). Reagents:

  • 4-Fluorothalidomide (1 equiv.)

  • N-Boc-N-methyl-1,6-hexanediamine (1.2 equiv.) [The "Methylamine" Linker]

  • DIPEA (N,N-Diisopropylethylamine) (3 equiv.)

  • DMSO (Dimethyl sulfoxide) (anhydrous)

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve 4-Fluorothalidomide (263 mg, 1.0 mmol) in anhydrous DMSO (2.5 mL) in a microwave-safe vial or round-bottom flask.

    • Add N-Boc-N-methyl-1,6-hexanediamine (276 mg, 1.2 mmol). Note: The secondary amine (N-methyl) acts as the nucleophile.

    • Add DIPEA (0.52 mL, 3.0 mmol).

  • Nucleophilic Displacement (

    
    ): 
    
    • Thermal Method: Heat the mixture to 90°C for 12–16 hours.

    • Microwave Method (Preferred): Heat at 100°C for 1 hour.

    • Why: Secondary amines are often more nucleophilic than primary amines in this context, driving the reaction to completion faster and reducing side products compared to primary amine linkers [1].

  • Work-up:

    • Cool the reaction to room temperature.[2]

    • Dilute slowly with water (25 mL) while stirring. A precipitate should form.

    • Extract with Ethyl Acetate (3 x 20 mL) if oil forms; otherwise, filter the solid.

    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (SiO2, 0–10% MeOH in DCM).

    • Yield Expectation: 60–80% (typically higher than primary amine analogs).

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM (2 mL).

    • Add TFA (Trifluoroacetic acid) (0.5 mL) and stir at Room Temp for 2 hours.

    • Concentrate to yield the TFA salt of the Pomalidomide-Methylamine-Linker-NH2 .

Protocol B: Biophysical Validation (Fluorescence Polarization)

Objective: Confirm that the methylamine modification at C4 does not disrupt CRBN binding. Assay Principle: Competitive displacement of a fluorescently labeled Thalidomide probe (e.g., Cy5-Thalidomide) by the new linker construct.

Materials:

  • Recombinant Human CRBN-DDB1 complex.

  • Tracer: Cy5-Thalidomide (10 nM final).

  • Assay Buffer: 50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP.

Procedure:

  • Titration: Prepare a serial dilution (10-point, 1:3) of the synthesized Pomalidomide-Methylamine linker (start at 100 µM).

  • Incubation: Mix CRBN protein (50 nM), Tracer (10 nM), and compound in a 384-well black low-volume plate.

  • Equilibrium: Incubate for 30 minutes at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex 635 nm / Em 665 nm).

  • Analysis: Fit data to a 4-parameter logistic model to determine

    
    .
    
    • Success Criteria: The

      
       should be within 2-3 fold of the parent Pomalidomide. If 
      
      
      
      shifts >10-fold, the methyl group may be causing steric clash with the "phthalimide wall" of the binding pocket [2].

Data Presentation & Analysis

Comparative Analysis of Linker Attachment Strategies
FeaturePrimary Amine Linker (C4-NH-R)Methylamine Linker (C4-N(Me)-R)Impact on PROTAC
Synthetic Yield (

)
Low to Moderate (20-40%)High (60-80%) Higher throughput in library synthesis.
Solubility ModerateHigh Improved formulation and assay stability.
H-Bond Donors 1 (Exposed)0 (Capped) Better membrane permeability (lower PSA).
Conformation Flexible rotationRestricted rotation Reduced entropic penalty upon binding.
CRBN Affinity HighHigh Maintained affinity (validated by FP).
Visualizing the Ternary Complex Interface

The diagram below details the molecular interface where the methylamine linker operates.

Ternary_Interface cluster_0 Critical Optimization Zone CRBN CRBN Ligand Binding Pocket (Hydrophobic Cage) Ligand C4-Position Pomalidomide Core CRBN->Ligand Binds Junction Methylamine Junction (-N(CH3)-) Ligand:p4->Junction Covalent Bond Linker Alkyl/PEG Chain Junction->Linker Exit Vector POI Protein of Interest (Warhead) Linker->POI

Figure 2: The Methylamine Junction acts as a rigidified connector, projecting the linker away from the CRBN surface while capping the polar N-H bond.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in

Incomplete displacement of Fluorine.Switch solvent to NMP; increase temp to 110°C; ensure amine is secondary (methylamine).
Loss of CRBN Affinity Steric clash of the N-methyl group.The C4 position usually tolerates methyl groups. If affinity drops, test C5-position attachment or revert to primary amine.
Poor Solubility Linker chain is too lipophilic.Introduce oxygen atoms (PEG-like) into the chain immediately following the methylamine junction.
"Hook Effect" in Degradation Binary complex competition.The methylamine linker may improve cellular uptake, shifting the Hook Effect window. Titrate PROTAC concentration carefully (0.1 nM to 10 µM).

References

  • Reactivity of Amine Nucleophiles in PROTAC Synthesis

    • Title: Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries.[3][4]

    • Source: Chemical Science (2021).
    • URL:[Link]

    • Relevance: Validates that secondary amine linkers provide superior yields in SNAr reactions with 4-fluoropomalidomide compared to primary amines.
  • Linker Attachment Points & Stability

    • Title: Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands.[5]

    • Source: ACS Medicinal Chemistry Letters (2021).
    • URL:[Link]

    • Relevance: Discusses the structural impact of C4 vs C5 attachment and the stability of the resulting conjug
  • Biophysical Characterization

    • Title: A Researcher's Guide to PROTAC Ternary Complex Characterization.[6][7]

    • Source: BenchChem Applic
    • Relevance: Provides standard protocols for FP and SPR assays used to valid
  • General PROTAC Design Principles

    • Title: Proteolysis-targeting chimeras (PROTACs) as an emerging therapeutic modality.[8][9][10][11][12]

    • Source: Signal Transduction and Targeted Therapy (2022).
    • URL:[Link]

    • Relevance: Broad overview of linkerology and E3 ligand optimiz

Sources

Reductive amination strategies using BocNH-PEG2-CH2CH2NHMe

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Reductive Amination Strategies Using BocNH-PEG2-CH2CH2NHMe

Introduction & Molecule Profile

This compound is a heterobifunctional linker widely utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs), and surface modifications. Its structural architecture features an acid-labile Boc-protected primary amine on one terminus and a reactive secondary methylamine on the other, separated by a hydrophilic PEG2 spacer.

Unlike standard primary amine linkers, the secondary amine moiety (N-methyl group) presents unique synthetic advantages and challenges. Upon reductive amination with a target aldehyde or ketone, it yields a tertiary amine .[1] This tertiary amine linkage is chemically stable, often positively charged at physiological pH (improving aqueous solubility), and eliminates the risk of over-alkylation that plagues primary amine conjugations.

Molecule Specifications
FeatureDetail
Systematic Name tert-butyl (2-(2-(2-(methylamino)ethoxy)ethoxy)ethyl)carbamate
Reactive Group Secondary Amine (-NHMe)
Protecting Group Boc (acid-labile)
Linker Type PEG2 (Hydrophilic, ~10 Å length)
Target Reaction Reductive Amination (forms Tertiary Amine)

Mechanistic Principles

The reductive amination of a secondary amine differs kinetically from primary amines. Secondary amines cannot form stable neutral imines (Schiff bases). Instead, they condense with carbonyls to form a hemiaminal , which dehydrates to a positively charged iminium ion . This iminium species is the obligate electrophile reduced by the hydride donor.

Critical Insight: Because the iminium ion is prone to hydrolysis back to the starting materials, Direct Reductive Amination (one-pot) is the preferred strategy. The reducing agent must be selective enough to reduce the iminium ion faster than the carbonyl starting material.[2]

ReactionMechanism Start BocNH-PEG-NHMe (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Target Aldehyde/Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Reversible) Iminium->Hemiaminal Product Tertiary Amine Linkage Iminium->Product + Hydride (H-) (Irreversible Reduction)

Figure 1: Mechanistic pathway for secondary amine reductive amination. Note the reversible nature of the iminium formation, necessitating in situ reduction.

Experimental Protocols

Protocol A: Standard Coupling with Aldehydes (The "STAB" Method)

Best for: Aliphatic and aromatic aldehydes. Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB).[3] Rationale: STAB is a mild hydride donor that reduces iminium ions rapidly but reacts negligibly with aldehydes, preventing side-product formation (alcohols).

Materials:

  • This compound (1.0 equiv)

  • Target Aldehyde (1.0 – 1.2 equiv)[4]

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Optional: Acetic Acid (AcOH)

Procedure:

  • Dissolution: In a dry vial, dissolve the Aldehyde (1.0 equiv) and This compound (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).

  • Activation (Optional): If the reaction is sluggish, add catalytic Acetic Acid (1-2 drops). Note: The secondary amine is sufficiently nucleophilic for most aldehydes without acid.

  • Equilibration: Stir at Room Temperature (RT) for 15–30 minutes to establish the hemiaminal/iminium equilibrium.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

  • Incubation: Stir at RT under nitrogen/argon for 2–16 hours. Monitor by LC-MS (look for M+H of product; disappearance of amine).

  • Quench: Add saturated aqueous NaHCO₃ solution. Stir for 15 minutes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Coupling with Ketones or Sterically Hindered Substrates

Best for: Ketones, electron-rich benzaldehydes. Reagents: Titanium(IV) Isopropoxide (Ti(OiPr)₄) + Sodium Cyanoborohydride (NaBH₃CN). Rationale: Ketones are sterically hindered and less electrophilic. Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the formation of the iminium ion.

Procedure:

  • Complexation: In a dry vial under inert atmosphere, combine Ketone (1.0 equiv) and This compound (1.2 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (neat, 1.5 – 2.0 equiv). Caution: Moisture sensitive.

  • Imine Formation: Stir the neat mixture (or in minimal THF) at RT for 2–6 hours. The solution typically becomes viscous or changes color.

  • Dilution: Dilute the reaction mixture with anhydrous Ethanol or Methanol (approx. 2–5 mL per mmol).

  • Reduction: Carefully add NaBH₃CN (2.0 equiv). Safety: Generates HCN gas if acidified; use in a fume hood.

  • Reaction: Stir at RT for 12 hours or heat to 50°C if necessary.

  • Quench: Add 1N NaOH or water carefully to precipitate titanium salts (white solid).

  • Filtration: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.

  • Purification: Concentrate filtrate and purify via flash chromatography.

Reducing Agent Selection Guide

Reducing AgentReactivitySelectivityBest ApplicationToxicity/Handling
NaBH(OAc)₃ MildHigh (Iminium > Aldehyde)Aldehydes (Protocol A). Standard choice.Low toxicity.[2] Moisture sensitive.
NaBH₃CN ModerateHigh (pH dependent)Ketones (Protocol B). Requires pH ~6 or Lewis Acid.High Toxicity (Cyanide).
NaBH₄ StrongLow (Reduces Aldehydes)Not recommended for direct reductive amination unless imine is pre-formed (Stepwise).Standard lab reagent.
2-Picoline Borane ModerateHighGreen alternative to NaBH₃CN.Eco-friendly, stable solid.

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Conversion CheckSubstrate Is Substrate a Ketone? Problem->CheckSubstrate UseLewisAcid Use Ti(OiPr)4 Protocol (Forces Iminium) CheckSubstrate->UseLewisAcid Yes CheckWater Check Solvent Dryness (Water hydrolyzes Iminium) CheckSubstrate->CheckWater No (Aldehyde) Heat Increase Temp to 50°C UseLewisAcid->Heat Still Low? AddAcid Add 1-2 eq Acetic Acid (Catalyzes formation) CheckWater->AddAcid Dry? Yes

Figure 2: Decision tree for optimizing low-yield reactions.

  • Boc Stability: The reaction conditions (pH 4–7) are generally safe for the Boc group. However, avoid strong mineral acids or heating >60°C for prolonged periods.

  • Scavenging Water: If using older solvents, add activated 4Å molecular sieves to the reaction mixture to drive the equilibrium toward the iminium ion.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • BenchChem. (2025).[4][6][7] "Application Notes and Protocols for Amine Coupling with PEG Linkers." BenchChem Technical Library. Link

  • Sigma-Aldrich. (2025). "Reductive Amination Application Note." MilliporeSigma Technical Guides. Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Protocols." Link

Sources

Application Note: Site-Specific PEGylation via Boc-Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The integration of polyethylene glycol (PEG) linkers into peptide therapeutics is a proven strategy to enhance pharmacokinetic profiles. Covalent PEGylation mitigates rapid renal clearance, shields peptides from proteolytic degradation, and significantly reduces immunogenicity[1]. While the Fmoc-protecting group strategy is the modern standard for routine solid-phase peptide synthesis (SPPS), the Boc (tert-butyloxycarbonyl) strategy remains indispensable for specific advanced applications.

Why choose Boc-SPPS for PEGylation? Boc-SPPS is the mandatory choice when synthesizing peptide segments for Native Chemical Ligation (NCL) via C-terminal thioesters, as the basic conditions (piperidine) used in Fmoc deprotection can cause premature thioester hydrolysis. In the Boc-SPPS paradigm, the Nα-Boc group is removed using a moderate acid (e.g., 50% trifluoroacetic acid in dichloromethane), while the side-chain protecting groups and the peptide-resin anchor are cleaved using a strong acid (e.g., anhydrous hydrogen fluoride)[2].

When incorporating PEG, the Boc-NH-PEG-COOH linker acts as a highly stable, bifunctional spacer. The ether linkages within the PEG backbone are completely stable to the repeated TFA exposure required during Boc deprotection cycles[3]. The terminal carboxylic acid is activated for amide bond formation with the growing peptide chain, while the Boc-protected amine permits subsequent chain elongation or terminal capping.

Workflow Visualization

BocSPPS Swelling 1. Resin Swelling (DCM) Deprotection 2. Boc Deprotection (50% TFA in DCM) Swelling->Deprotection Neutralization 3. Neutralization (10% DIEA in DCM) Deprotection->Neutralization CouplingAA 4a. Amino Acid Coupling (Boc-AA-OH + DIC/HOBt) Neutralization->CouplingAA Peptide Elongation CouplingPEG 4b. PEG Linker Coupling (Boc-NH-PEG-COOH + HATU) Neutralization->CouplingPEG PEGylation Step Kaiser 5. Kaiser Test Validation (Colorimetric Check) CouplingAA->Kaiser CouplingPEG->Kaiser Kaiser->Deprotection Negative (Complete) Repeat Cycle Kaiser->CouplingAA Positive (Incomplete) Re-couple Cleavage 6. Final Cleavage (Anhydrous HF) Kaiser->Cleavage Sequence Complete

Workflow of Boc-SPPS incorporating PEG linkers.

Quantitative Data: PEG Coupling Parameters

Polymeric PEG chains exhibit significant steric hindrance and excluded volume effects, which drastically reduce coupling efficiency compared to standard amino acids. The table below summarizes the optimized stoichiometric and temporal parameters required to drive PEGylation to completion on solid support[4].

PEG Linker TypeMolecular WeightRecommended Coupling ReagentEquivalentsReaction Time
Discrete PEG (e.g., PEG4, PEG8)< 1 kDaDIC / HOBt3.0 - 4.0 eq2 hours
Polymeric PEG 3 kDaHATU / HOAt / DIEA2.0 - 3.0 eq4 - 6 hours
Polymeric PEG 5 kDaHATU / HOAt / DIEA1.5 - 2.0 eq12 - 16 hours
Polymeric PEG 10 kDaHATU / HOAt / DIEA1.2 - 1.5 eq24 hours

Self-Validating Experimental Protocol

Note: This protocol outlines a manual synthesis cycle on a 0.1 mmol scale using a standard Merrifield or PAM resin.

Step 1: Resin Swelling

Causality: Polystyrene-based resins must be fully solvated to expand the polymer matrix, exposing the reactive functional groups hidden within the pores.

  • Transfer 0.1 mmol of the appropriate resin into a fritted reaction vessel.

  • Add 5 mL of Dichloromethane (DCM) and agitate for 30–60 minutes[2].

  • Drain the solvent completely.

Step 2: Nα-Boc Deprotection

Causality: The acid-labile Boc group is removed using a moderate acid. This reaction generates a stable TFA-amine salt at the N-terminus[5].

  • Add 5 mL of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 2 minutes and drain (this removes residual moisture and neutralizes basic impurities).

  • Add a fresh 5 mL of 50% TFA in DCM and agitate for 20–30 minutes[2].

  • Drain and wash the resin thoroughly with DCM (3 × 5 mL).

Step 3: Neutralization

Causality: Unlike Fmoc deprotection (which yields a free amine), TFA deprotection leaves the amine protonated. A distinct neutralization step is required to generate the nucleophilic free amine necessary for the subsequent coupling[2].

  • Add 5 mL of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step once more.

  • Wash the resin with DCM (3 × 5 mL) and Dimethylformamide (DMF) (3 × 5 mL).

Step 4: Coupling of Boc-NH-PEG-COOH

Causality: Due to the macromolecular crowding of the PEG chain, highly reactive uronium-based coupling reagents (like HATU) are preferred over standard carbodiimides (DIC) to prevent chain aggregation and ensure complete acylation[4].

  • In a separate vial, dissolve the Boc-NH-PEG-COOH (equivalents based on Table 1) and HATU (0.95 eq relative to PEG) in a minimal volume of anhydrous DMF.

  • Add DIEA (2.0 eq relative to HATU) to the solution to initiate pre-activation. Stir for 1–2 minutes.

  • Add the activated PEG solution to the neutralized resin.

  • Agitate at room temperature for the duration specified in Table 1.

  • Drain the coupling solution and wash the resin with DMF (5 × 5 mL) and DCM (3 × 5 mL).

Step 5: Validation (The Kaiser Test)

Causality: Every protocol must be self-validating. The Kaiser test is a colorimetric assay that detects the presence of free primary amines.

  • Transfer a few resin beads to a glass tube.

  • Add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions.

  • Heat at 120°C for 5 minutes.

  • Interpretation:

    • Yellow/Colorless beads & solution: Coupling is complete (Negative result). Proceed to the next deprotection cycle.

    • Blue beads/solution: Unreacted amines remain (Positive result). Do not deprotect; perform a second coupling cycle using a different coupling chemistry (e.g., PyBOP or DIC/Oxyma).

Step 6: Final Cleavage

Causality: The final cleavage of the peptide from the resin, alongside the removal of benzyl-based side-chain protecting groups, requires a highly acidic environment. Anhydrous HF is the standard reagent, utilizing scavengers to trap reactive carbocations[5].

  • Dry the completed PEGylated peptide-resin under vacuum overnight.

  • Transfer to a specialized Teflon HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 10% v/v anisole or p-cresol).

  • Condense anhydrous HF into the vessel at -5°C to 0°C and stir for 1–2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude PEGylated peptide using cold diethyl ether, centrifuge, and lyophilize.

Troubleshooting: Overcoming PEG Steric Hindrance

If the Kaiser test remains positive after a prolonged PEG coupling step, the growing peptide chain may be experiencing severe secondary structure formation (aggregation) or the PEG chain is sterically blocking the N-terminus.

  • Intervention 1: Implement a "chaotropic wash" using 0.1 M LiCl in DMF or 1% Triton X-100 prior to re-coupling to disrupt hydrogen-bonded aggregates.

  • Intervention 2: Perform a micro-cleavage using Trifluoromethanesulfonic acid (TFMSA)—a liquid alternative to HF—on a 5 mg resin sample. Analyze the intermediate via LC-MS to precisely quantify the ratio of PEGylated vs. unreacted peptide.

References

  • Benchchem. A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis. 5[5]

  • Benchchem. A Comparative Guide: Unveiling the Advantages of Boc-Tyr(Boc)-OH in Peptide Synthesis Over Fmoc-Based Strategies. 2[2]

  • National Institutes of Health (PMC). Automated solid-phase peptide synthesis to obtain therapeutic peptides. 4[4]

  • CPC Scientific. Peptide PEGylation White Paper. 1[1]

  • Iris Biotech GmbH (Issuu). PEGylation 2025: Linkers for Solid Phase Peptide Synthesis. 3[3]

Sources

Application Note: Advanced One-Pot Conjugation Techniques for Boc-amino-PEG-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterobifunctional poly(ethylene glycol) (PEG) derivatives, specifically Boc-NH-PEG-NH₂ , are cornerstone linkers in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized nanoparticles. The tert-butyloxycarbonyl (Boc) protecting group allows for the sequential, asymmetric modification of the two PEG termini. However, traditional stepwise conjugation requires intermediate purification (e.g., dialysis, size-exclusion chromatography), which drastically reduces overall yield and exposes sensitive intermediates to aqueous hydrolysis.

This application note details a highly efficient one-pot conjugation strategy . By conducting sequential coupling and in situ deprotection within a single reaction vessel, researchers can bypass intermediate purification, maximize yield, and maintain the structural integrity of water-sensitive payloads.

Mechanistic Rationale & Causality

A successful one-pot synthesis relies on the precise manipulation of chemical microenvironments. The workflow is governed by three mechanistic pillars:

  • Selective Nucleophilic Attack (First Conjugation): The free primary amine (-NH₂) on Boc-NH-PEG-NH₂ is highly nucleophilic. When reacted with an activated electrophile (e.g., an NHS ester) in an anhydrous organic solvent like DMF, an amide bond forms rapidly. Causality: Using anhydrous conditions prevents the competitive hydrolysis of the NHS ester, ensuring near-quantitative conversion without the need for excess reagents.

  • Acid-Catalyzed Fragmentation (In Situ Deprotection): The Boc group is entirely stable to nucleophiles and bases but highly labile to strong acids. The addition of Trifluoroacetic Acid (TFA) protonates the carbamate oxygen, triggering a fragmentation reaction that releases carbon dioxide (CO₂) and isobutylene gas[1]. Causality: The evolution of these gases drives the reaction to absolute completion according to Le Chatelier’s principle, leaving behind the newly exposed amine as a protonated TFA salt.

  • Sterically Hindered Neutralization (Second Conjugation): Before the second conjugation can occur, the TFA salt must be neutralized to restore the amine's nucleophilicity. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA) because its bulky isopropyl groups make it a strong base but a highly restricted, poor nucleophile. This prevents the base from inadvertently attacking the second electrophile[1].

Process Visualization

G A Boc-NH-PEG-NH2 + Electrophile 1 B Boc-NH-PEG-Conjugate 1 (Intermediate) A->B Amide Coupling (e.g., NHS/EDC) C TFA / DCM (Acidic Cleavage) B->C In Situ Solvent Swap D NH2-PEG-Conjugate 1 (TFA Salt) C->D - CO2 - Isobutylene E DIPEA Neutralization + Electrophile 2 D->E pH Adjustment to ~8.0 F Heterobifunctional Final Conjugate E->F Secondary Conjugation

Caption: One-pot synthesis workflow for heterobifunctional Boc-amino-PEG-amine bioconjugation.

Comparative Process Metrics

The transition from a stepwise to a one-pot methodology fundamentally alters the efficiency profile of PEG bioconjugation.

ParameterStepwise Conjugation (with intermediate purification)One-Pot Conjugation (In situ deprotection)
Overall Yield 40% – 50% (Significant loss during SEC/Dialysis)75% – 85%
Process Time 4 – 5 Days24 – 36 Hours
Solvent Consumption High (Multiple chromatography/dialysis runs)Low (Single vessel, simple solvent swap)
Risk of Hydrolysis High (Aqueous purification steps required)Low (Maintained in anhydrous organic conditions)
Scalability Moderate (Bottlenecked by intermediate purification)Excellent (Amenable to large-scale batch reactors)

Self-Validating Experimental Protocol

This protocol describes the one-pot synthesis of a heterobifunctional Ligand-PEG-Payload. It incorporates the Kaiser (Ninhydrin) Test as a self-validating feedback loop to ensure absolute trustworthiness at each chemical transition without requiring intermediate mass spectrometry.

Materials & Reagents
  • Linker: Boc-NH-PEG-NH₂ (e.g., 3 kDa)

  • Reagents: Ligand-NHS ester, Payload-NHS ester

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Catalysts/Acids/Bases: Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIPEA)

  • Validation: Kaiser Test Kit (Ninhydrin, Phenol, Potassium Cyanide solutions)

Step-by-Step Methodology

Step 1: Primary Amine Conjugation

  • Dissolve 1.0 equivalent (eq) of Boc-NH-PEG-NH₂ and 1.1 eq of Ligand-NHS ester in anhydrous DMF to a concentration of 0.1 M.

  • Add 3.0 eq of DIPEA. Stir under an inert atmosphere (N₂ or Ar) at room temperature for 4 hours. (Note: For specific peptide linkers, HATU can be used as a coupling agent at 40 °C overnight[1]).

  • Self-Validation Checkpoint 1: Perform a Kaiser test on a 1 µL aliquot.

    • Expected Result: The solution remains yellow.

    • Causality: A yellow result confirms the complete consumption of the primary amine. If the test is blue/purple, unreacted amine remains; add 0.1 eq of Ligand-NHS and continue stirring.

Step 2: In Situ Boc Deprotection

  • Remove the DMF solvent under reduced pressure. Re-dissolve the crude intermediate in DCM.

  • Cool the reaction vessel to 0 °C to control the exothermic nature of the acid addition.

  • Slowly add TFA to achieve a final concentration of 50% v/v in DCM. Stir at room temperature for 2 to 3 hours[1]. (Alternatively, if working with highly stable nanomaterials, re-dispersion in pure 95% TFA for 90–120 minutes is highly effective[2],[3]).

  • Remove DCM and excess TFA under a gentle stream of N₂, followed by co-evaporation with methanol to ensure complete TFA removal[1].

  • Self-Validation Checkpoint 2: Perform a Kaiser test on the dried residue.

    • Expected Result: The solution turns deep blue/purple.

    • Causality: This confirms the successful cleavage of the Boc group and the unmasking of the new primary amine.

Step 3: Neutralization and Secondary Conjugation

  • Re-dissolve the NH₂-PEG-Ligand (TFA salt) in anhydrous DMF.

  • Add DIPEA dropwise. Spot a 1 µL aliquot onto wet pH indicator paper. Continue adding DIPEA until the apparent pH is ~8.0.

    • Causality: The amine must be deprotonated from its TFA salt form to act as a nucleophile.

  • Add 1.2 eq of the Payload-NHS ester. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 3: Perform a final Kaiser test.

    • Expected Result: The solution returns to yellow.

    • Causality: Confirms the successful conjugation of the payload to the newly exposed amine.

  • Final Purification: The fully assembled heterobifunctional conjugate can now be purified via a single dialysis or SEC step, having bypassed intermediate losses.

Application Case Studies in the Field

  • Nanoparticle & Quantum Dot Functionalization: Researchers have successfully utilized this one-pot methodology to engineer paramagnetic graphene quantum dots (PGQDs). By reacting Boc-NH-PEG-NH₂ with EDC/NHS-activated PGQDs, followed by solvent evaporation and direct 2-hour TFA deprotection, the unmasked amines were immediately available for DOTA chelation, streamlining the creation of tumor-imaging contrast agents[2].

  • Solid-Phase Hybrid Biosensors: In the development of label-free optical assays for Brugada Syndrome, porous silicon (PSi) chips were functionalized with Boc-NH-PEG-NH₂ via EDC/NHS chemistry. A rapid 90-minute treatment with 95% TFA successfully deprotected the PEG layer in situ, allowing for the immediate downstream conjugation of Graphene Oxide (GO) nanosheets without degrading the underlying silicon matrix[3].

References

  • [2] Engineered paramagnetic graphene quantum dots with enhanced relaxivity for tumor imaging. Innovation Academy for Precision Measurement Science and Technology, CAS. Available at:

  • [1] Nanoscale Advances - RSC Publishing. Royal Society of Chemistry. Available at:

  • [3] PNA-Based Graphene Oxide/Porous Silicon Hybrid Biosensor: Towards a Label-Free Optical Assay for Brugada Syndrome. MDPI. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrophobic PROTAC Solubility (PEG2 Linker Focus)

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Solubility of Hydrophobic PROTACs with PEG2 Linkers Audience: Medicinal Chemists, DMPK Scientists, Biologists

Introduction: The "Short Linker" Paradox

Welcome to the Technical Support Center. You are likely here because you have synthesized a PROTAC with a short PEG2 (diethylene glycol) linker to optimize ternary complex geometry, but the compound precipitates in aqueous media.

The Core Conflict: PROTACs are "molecularly obese" (Beyond Rule of 5). While PEG chains generally improve solubility, a PEG2 linker is often too short to act as a "solubility handle." It lacks the length to wrap around and shield the hydrophobic warheads (the "chameleonic effect"), leading to aggregation driven by the exposed lipophilic surface area of your POI and E3 ligands.

This guide provides three tiers of troubleshooting: Chemical Design , Formulation , and Assay Optimization .

Module 1: Chemical Design & Synthesis Troubleshooting

Issue: "My PEG2-PROTAC is insoluble, but I cannot lengthen the linker because I lose degradation potency."

Root Cause Analysis

If lengthening the linker destroys cooperativity (ternary complex formation), you are in a "geometry trap." You must improve solubility without changing the distance between warheads.

Troubleshooting Protocol

Q1: Have you considered "Linker Rigidification" with polar heterocycles?

  • Logic: Replacing the flexible PEG2 ether oxygens with a rigid, polar cycle can maintain the spatial distance (approx. 8–10 Å) while introducing an ionizable center.

  • Action: Replace the PEG2 chain with a Piperazine or Piperidine motif.

    • Why? The basic nitrogen can be protonated at physiological pH, drastically lowering LogD without significantly altering the linker length compared to PEG2.

Q2: Can you perform "Scaffold Hopping" on the E3 Ligase binder?

  • Logic: The VHL ligand (hydroxyproline derivative) is more polar than the Thalidomide (Cereblon) ligand.

  • Action: If targeting Cereblon (CRBN) and facing solubility issues, switch to a VHL-recruiting scaffold if the biology permits. If you must use CRBN, consider fluorinated thalidomide analogs which sometimes disrupt crystal packing energy.

Q3: Are you utilizing Intramolecular Hydrogen Bonding (IMHB)?

  • Logic: PROTACs can form "chameleonic" conformations where polar groups fold in to hide from lipids (permeability) or fold out to interact with water (solubility).

  • Action: Introduce a Hydrogen Bond Acceptor (HBA) on the ligand attachment point. A PEG2 linker is too short to fold back, so the ligand must do the work.

Visualizing the Design Logic

PROTAC_Design_Logic Start Problem: PEG2-PROTAC Insoluble in Assay Buffer Check_Linker Can Linker Length be Increased? Start->Check_Linker Yes_Linker Switch to PEG3-PEG5 (Increases Hydrophilicity) Check_Linker->Yes_Linker Yes No_Linker Constraint: Geometry Required for Potency Check_Linker->No_Linker No Strategy_1 Strategy A: Rigidification Replace PEG2 with Piperazine (Adds Ionizable Nitrogen) No_Linker->Strategy_1 Strategy_2 Strategy B: Scaffold Hop Switch E3 Ligand (e.g., Thalidomide -> VHL) No_Linker->Strategy_2 Strategy_3 Strategy C: Prodrug Add Phosphate Group (Cleaved in cell) No_Linker->Strategy_3

Figure 1: Decision tree for chemical modification when PEG2 linker length is non-negotiable.

Module 2: Formulation & Assay Preparation

Issue: "I cannot change the molecule. How do I get this specific PEG2-PROTAC into solution for cellular assays?"

The "Crash-Out" Phenomenon

PROTACs often exhibit a "brick dust" behavior. When a high-concentration DMSO stock (e.g., 10 mM) is "shocked" by rapid dilution into aqueous media, the compound precipitates immediately into amorphous aggregates that are invisible to the naked eye but inactive in assays.

Formulation Troubleshooting Guide
MethodProtocolMechanism of Action
Step-Wise Dilution 1. Dilute 10mM DMSO stock to 1mM in DMSO.2. Dilute 1mM DMSO to 0.1mM in 50% DMSO/Buffer .3. Final dilution to assay media.Prevents rapid polarity shock. Intermediate steps allow the hydration shell to form gradually.
Cyclodextrins (Captisol) Dissolve PROTAC in DMSO, then dilute into media containing 10-20% Captisol (SBE-β-CD) .The hydrophobic PROTAC ligands sequester inside the cyclodextrin cavity, shielding them from water while maintaining solubility.
Non-Ionic Surfactants Add 0.01% - 0.1% Pluronic F-127 or Tween-80 to the assay buffer before adding the compound.Lowers surface tension and prevents micro-aggregate formation.

Critical FAQ: Why not just use more DMSO?

  • Answer: Most cellular assays cannot tolerate >0.5% - 1.0% DMSO. High DMSO concentrations can permeabilize cell membranes artificially or inhibit specific kinases, confounding your degradation data.

Module 3: Biological Artifacts & Data Interpretation

Issue: "I see a bell-shaped curve. Is this the Hook Effect or Solubility Limit?"

Distinguishing the Two

Both phenomena cause a loss of signal at high concentrations, but the mechanism—and the fix—is different.

  • The Hook Effect: Intrinsic to PROTACs. At high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) outcompete the productive ternary complex.

  • Solubility Cutoff: The compound precipitates, effectively lowering the free concentration available to the cell.

Diagnostic Experiment: Spin down your high-concentration samples (e.g., 10 µM, 100 µM) in a centrifuge (10,000 x g for 10 min) before adding to the cells.

  • If efficacy drops significantly compared to un-spun: It was precipitation (Solubility issue).

  • If efficacy remains the same (low): It is likely the Hook Effect (Thermodynamic issue).

Visualizing the Artifacts

Hook_vs_Solubility Observed Observation: Loss of Degradation at High Conc. Test Test: Centrifuge Sample Analyze Supernatant (HPLC) Observed->Test Result_A Supernatant Conc. << Expected Test->Result_A Low Recovery Result_B Supernatant Conc. == Expected Test->Result_B High Recovery Conclusion_A Diagnosis: Precipitation (Solubility Limit) Result_A->Conclusion_A Conclusion_B Diagnosis: Hook Effect (Binary Complex Competition) Result_B->Conclusion_B

Figure 2: Diagnostic workflow to distinguish between Hook Effect and Solubility Artifacts.

Frequently Asked Questions (FAQs)

Q: Why does my PEG2-PROTAC degrade in cell-free lysate but not in live cells? A: This is a classic Permeability vs. Solubility failure. In lysate, proteins and lipids may solubilize the compound non-specifically. In live cells, the compound may be precipitating on the plastic of the well plate before it can cross the membrane.

  • Fix: Use a " Kinetic Solubility Assay" (nephelometry) to determine the exact concentration where precipitation begins in your specific media.

Q: Can I replace PEG2 with an Alkyl chain to improve permeability? A: Alkyl chains often improve permeability but will drastically worsen solubility. If you are already struggling with solubility using PEG2, switching to a C4-C6 alkyl chain will likely result in a compound that is impossible to formulate without harsh solvents.

Q: What is the "Goldilocks" zone for PROTAC physicochemical properties? A: While Rule of 5 doesn't apply, successful PROTACs generally aim for:

  • TPSA (Topological Polar Surface Area): 200–250 Ų (High, but manageable).

  • LogD: 3–5 (Lipophilic, but not greasy).

  • H-Bond Donors: < 5 (To maintain permeability).

References

  • Troup, R. I., et al. (2017). Physicochemical properties of PROTACs and their impact on oral druggability. User Note: This paper establishes the "Beyond Rule of 5" framework for PROTACs.

  • Matsson, P., & Kihlberg, J. (2017). How to Design Drugs that Cross the Cell Membrane: The "Chameleonic" Property. User Note: Explains why short linkers fail to shield polarity effectively.

  • Klein, V. G., et al. (2020). Understanding and improving the solubility of PROTAC degraders. User Note: Detailed protocols on using Cyclodextrins and excipients.

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective.

Preventing aggregation during BocNH-PEG2-CH2CH2NHMe conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of bioconjugation. Working with BocNH-PEG2-CH2CH2NHMe (tert-butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate) presents a highly specific set of thermodynamic and kinetic hurdles.

While PEGylation is traditionally employed to enhance solubility, conjugating this specific bifunctional linker often paradoxically induces severe aggregation. This guide is designed to dismantle the root causes of this phenomenon and provide field-proven, self-validating protocols to ensure the stability of your conjugates.

Part 1: Mechanistic Causality of Aggregation (The "Why")

To troubleshoot effectively, we must first understand the molecular physics at play. Aggregation during this compound conjugation is rarely a random failure; it is driven by two predictable physicochemical shifts:

1. The Hydrophobic/Hydrophilic Imbalance (Hydrophobic Collapse) The tert-butyloxycarbonyl (Boc) protecting group is intensely hydrophobic. In standard PEGylation, the repeating ethylene-oxide backbone forms a strong hydrogen-bonding network with water (a hydrated "blob"), which sterically shields hydrophobic patches [1]. However, a PEG2 linker is exceptionally short. It lacks the hydrodynamic volume and hydration capacity necessary to offset the massive hydrophobic penalty introduced by the terminal Boc group. When attached to a target molecule, these exposed Boc groups seek each other out in aqueous media, driving intermolecular hydrophobic collapse.

2. Acylation and the Loss of Electrostatic Repulsion The reactive moiety on this linker is a secondary amine (the N-methyl group). At physiological pH, this secondary amine is protonated, carrying a localized positive charge that contributes to the molecule's solubility. When you conjugate this amine to an activated ester (e.g., an NHS ester) or a carboxylic acid, you form a neutral amide bond. The sudden loss of this cationic charge—combined with the introduction of the hydrophobic Boc group—drastically lowers the conjugate's solubility threshold, leading to time-dependent precipitation [2].

G Start This compound + Target Molecule Reaction Conjugation Reaction (Acylation of NHMe) Start->Reaction Path1 Loss of Amine Charge + Boc Hydrophobicity Reaction->Path1 Suboptimal Conditions Path2 Optimized Buffer (Co-solvents & Excipients) Reaction->Path2 Controlled Parameters Agg Hydrophobic Collapse & Aggregation Path1->Agg Success Stable Monomeric Conjugate Path2->Success

Mechanistic pathways of this compound conjugation and aggregation.

Part 2: Troubleshooting FAQs

Q1: My protein aggregates immediately upon adding the this compound stock solution. What is happening? A: This is a "solvent shock" phenomenon. Because the Boc-PEG2 reagent is hydrophobic, it is typically dissolved in anhydrous DMSO or DMF. If you add a high volume of this stock to an aqueous protein solution rapidly, the sudden spike in localized organic solvent concentration denatures the protein. Solution: Ensure the final concentration of DMSO/DMF remains strictly below 10% (v/v) [3]. Add the reagent dropwise under gentle vortexing, or use a syringe pump for continuous, slow addition.

Q2: The reaction remains clear initially, but high molecular weight (HMW) aggregates appear on SEC-HPLC after 2 hours. How do I stop this? A: This is time-dependent hydrophobic collapse driven by the loss of the amine charge and the exposure of the Boc group. Solution: You must alter the thermodynamic environment of the buffer. Shift the reaction pH at least 1.5 units away from the isoelectric point (pI) of your target protein to maximize electrostatic repulsion. Additionally, incorporate mild excipients—such as 5-10% sucrose or 0.01% Tween-20—to temporarily shield hydrophobic interfaces during the reaction [4].

Q3: Secondary amines are sterically hindered. I am using a massive molar excess (50x) to force the reaction, but it causes total precipitation. How do I balance yield and stability? A: Secondary amines (N-methyl) are indeed less nucleophilic and more sterically hindered than primary amines. However, flooding the system with a 50x excess of a highly hydrophobic Boc-protected reagent overwhelms the aqueous buffer's capacity to keep the system solvated. Solution: Cap the molar excess at 10x–15x. Instead of increasing concentration, increase the reaction time at a lower temperature (e.g., 4°C overnight) or use a more reactive electrophile (e.g., converting a carboxylic acid to a highly reactive sulfo-NHS ester prior to addition).

G AggDetected Aggregation Detected (SEC/DLS) Timing When does it occur? AggDetected->Timing Immediate Immediately upon reagent addition Timing->Immediate Delayed Time-dependent during incubation Timing->Delayed Solvent Reduce DMSO/DMF <10% Step-wise addition Immediate->Solvent Buffer Adjust pH away from pI Add 0.01% Tween-20 Delayed->Buffer

Troubleshooting decision tree for resolving aggregation during PEGylation.

Part 3: Quantitative Optimization Parameters

To systematically prevent aggregation, adhere to the optimized parameter ranges outlined below. These values balance the kinetic requirements of the secondary amine with the thermodynamic stability of the target molecule.

ParameterSuboptimal Range (Induces Aggregation)Optimal Range (Prevents Aggregation)Scientific Rationale
Organic Co-solvent > 15% (v/v) DMSO/DMF5% - 10% (v/v) High solvent concentrations strip the protein's hydration shell, exposing internal hydrophobic cores.
Reagent Molar Excess 30x - 50x5x - 15x Excess unreacted Boc-PEG2 acts as a hydrophobic nucleator in solution, driving co-precipitation.
Reaction Temperature Room Temp (20-25°C)4°C Lower temperatures slow hydrophobic collision rates, favoring intramolecular folding over intermolecular cross-linking.
Buffer Additives None (Pure PBS)0.01% Polysorbate 20 OR 150mM Arginine Surfactants/amino acids act as chaperones, temporarily masking the hydrophobic Boc group during conjugation.

Part 4: Self-Validating Experimental Protocol

This protocol is designed for conjugating this compound to an NHS-activated target (e.g., a protein or peptide) while actively suppressing aggregation. It includes built-in validation checkpoints.

Phase 1: Preparation and Baseline Establishment

  • Buffer Exchange: Exchange your target molecule into an amine-free reaction buffer (e.g., 100 mM HEPES, pH 7.5). Crucial: Ensure the pH is at least 1.5 units away from the molecule's pI.

  • Excipient Addition: Add sucrose to a final concentration of 5% (w/v) to stabilize the hydration shell.

  • Validation Checkpoint 1 (DLS): Take a baseline Dynamic Light Scattering (DLS) reading of the target molecule. The Polydispersity Index (PDI) should be < 0.15, indicating a monomeric state.

  • Reagent Solubilization: Dissolve this compound in anhydrous DMSO to create a 100 mM stock. Do not use old DMSO, as absorbed moisture degrades NHS esters upon contact.

Phase 2: Step-Wise Conjugation 5. Temperature Equilibration: Chill the target molecule solution to 4°C. 6. Fractional Addition: Calculate the volume needed for a 10x molar excess of the PEG reagent. Divide this volume into three equal aliquots. 7. Reaction Initiation: Add the first aliquot dropwise while stirring gently (do not vortex vigorously, as shear stress induces aggregation). Wait 30 minutes. 8. Subsequent Additions: Add the remaining aliquots at 30-minute intervals. Ensure the total DMSO volume does not exceed 10% of the final reaction volume. 9. Incubation: Allow the reaction to proceed at 4°C for 4 to 12 hours. The lower temperature compensates for the slower kinetics of the secondary amine while suppressing hydrophobic collisions.

Phase 3: Quenching and Validation 10. Quench: Add 1M Tris-HCl (pH 7.5) to a final concentration of 50 mM to consume any unreacted NHS esters. 11. Purification: Remove unreacted linker and DMSO using a desalting column (e.g., Zeba Spin) or dialysis against your final storage buffer. 12. Validation Checkpoint 2 (SEC-HPLC): Run the purified conjugate on Size Exclusion Chromatography. A successful, non-aggregated conjugation will show a single peak shifted slightly to the left (higher molecular weight) of the baseline target, with <5% HMW species in the void volume.

References

  • BioPharm International. Making Site-specific PEGylation Work. BioPharm International Magazine. Available at:[Link]

  • National Institutes of Health (PMC). PEGylated Purpurin 18 with Improved Solubility: Potent Compounds for Photodynamic Therapy of Cancer. Available at:[Link]

  • Future Medicinal Chemistry (Ovid). PEGylation and its impact on the design of new protein-based therapeutics. Available at:[Link]

Technical Support Center: Storage & Stability of Boc-NH-PEG2-CH2CH2NHMe

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity: Boc-N-amido-PEG2-ethyl-N-methylamine Chemical Class: Heterobifunctional PEG Linker (PROTAC/ADC Precursor) Critical Function: Provides a defined spatial separation between two ligands while maintaining aqueous solubility.[1]

Introduction: The Stability Paradox

You are likely working with Boc-NH-PEG2-CH2CH2NHMe as a linker for PROTACs or Antibody-Drug Conjugates (ADCs).[1] This molecule presents a unique stability paradox: it is designed to be robust enough for chemical synthesis but contains specific "trigger points" (the Boc group and the secondary amine) that make it vulnerable during storage.

This guide moves beyond generic advice to explain the molecular mechanics of degradation, ensuring you can distinguish between a compromised reagent and a failed reaction.

Module 1: Chemical Stability Profile

To preserve this reagent, you must protect it from three specific chemical threats.

The Acid-Lability of the Boc Group

The tert-butyloxycarbonyl (Boc) group is your primary protection against polymerization. It is thermodynamically unstable in the presence of protons.

  • Mechanism: In acidic media (pH < 4), the carbonyl oxygen protonates, leading to the collapse of the carbamate, releasing isobutylene gas and CO₂.

  • Storage Risk: Old chloroform (CHCl₃) or Dichloromethane (DCM) often generates HCl over time due to photo-oxidation.[1] Dissolving your linker in un-stabilized, aged halogenated solvents will deprotect it silently.[1]

The Oxidative Sensitivity of the PEG Backbone

Polyethylene glycol (PEG) ether bonds are susceptible to autoxidation.[2]

  • Mechanism: Exposure to light and oxygen creates hydroperoxides at the methylene carbons adjacent to the ether oxygen. This leads to chain scission (fragmentation).[1]

  • Storage Risk: Storing in clear glass vials or solvents like THF/Dioxane that contain peroxides.[1]

The Reactivity of the Secondary Amine (NHMe)

Unlike primary amines, the N-methyl group makes this amine more basic but nucleophilic.

  • Mechanism:

    • Carbamate Formation: It readily absorbs atmospheric CO₂ to form carbamate salts (reversible but alters stoichiometry).[1]

    • Oxidation: It can oxidize to an N-oxide (R₂N-O) if exposed to strong oxidants or peroxidized solvents.[1]

Module 2: Storage & Handling Protocols

Standardized Storage Data
StateConditionStability WindowCritical Precaution
Solid (Powder) -20°C, Desiccated> 2 YearsWarm to RT before opening to prevent condensation.[1]
Solution (DMSO) -80°C6 MonthsUse single-use aliquots.[1] Do not freeze-thaw.
Solution (DCM) -20°C< 1 MonthEnsure solvent is Amylene-stabilized (Acid-free).[1]
Solution (Water) 4°C< 24 HoursHydrolysis risk increases; bacterial growth possible.[1]
Workflow: From Powder to Stock Solution

The following diagram outlines the decision logic for preparing and storing stock solutions to minimize degradation.

StorageWorkflow Start Received Solid Reagent (Boc-NH-PEG2-CH2CH2NHMe) Check Immediate Use? Start->Check LongTerm Store at -20°C Desiccated & Dark Check->LongTerm No SolventSelect Select Solvent Check->SolventSelect Yes DMSO Anhydrous DMSO (Recommended) SolventSelect->DMSO Stock Solution DCM DCM (Stabilized) (For immediate synthesis) SolventSelect->DCM Reaction Solvent Water Aqueous Buffer (Not recommended for storage) SolventSelect->Water Avoid Aliquot Aliquot into minimal volumes (Avoid headspace) DMSO->Aliquot DCM->Aliquot Short term only Freeze Flash Freeze & Store -80°C Aliquot->Freeze

Figure 1: Decision tree for optimal handling and solvent selection to preserve linker integrity.

Module 3: Troubleshooting & FAQs

Q1: My DMSO stock solution has turned slightly yellow. Is it still good?

Status: Caution / Likely Compromised.

  • Root Cause: PEG derivatives and amines are typically colorless.[1] Yellowing often indicates the formation of N-oxides or oxidative degradation products from the PEG chain (aldehydes/ketones) reacting with the amine (Maillard-type browning).

  • Action: Check LC-MS. If the purity is <90%, discard. To prevent this, use fresh DMSO from a sealed ampoule, not an old bottle sitting on the shelf (DMSO is hygroscopic and absorbs water/oxygen).

Q2: I see a mass peak of [M-100] in my LC-MS. What happened?

Status: Critical Failure (Boc Loss).

  • Root Cause: The Boc group adds exactly 100 Da to the molecular weight. A loss of 100 Da (or [M-56] for isobutylene loss followed by decarboxylation) indicates premature deprotection.[1]

  • Diagnosis: Did you use TFA or HCl in your LC-MS mobile phase?

    • Yes: The deprotection likely happened inside the mass spec source, not in your sample. This is an artifact.

    • No: Your storage solvent is acidic.[1] Check the pH of your water or organic solvent.[3]

Q3: The compound is an oil, but it was a solid when I bought it.

Status: Normal / Hygroscopic Effect.

  • Root Cause: Short PEG linkers with amines are often low-melting solids or viscous oils.[1] They are extremely hygroscopic .[1] If left open, they absorb atmospheric water, lowering the melting point and turning into an oil/goo.

  • Action: Dry under high vacuum (lyophilizer or vac line) for 24 hours. If it resolidifies, it is safe.[1] If it remains an oil, verify purity by NMR (check for water peak at 4.79 ppm in D₂O or 3.33 ppm in DMSO-d6).[1]

Module 4: Experimental Validation

If you suspect degradation, perform these validation steps before committing the reagent to a valuable protein or ligand.

Degradation Pathways Map

Understanding how the molecule breaks down helps you identify impurities.

Degradation Intact Intact Linker (Boc-NH-PEG-NHMe) Deprotected Deprotected Amine (H2N-PEG-NHMe) [M-100 Da] Intact->Deprotected H+ attack (Boc loss) N_Oxide N-Oxide (Boc-NH-PEG-N(O)Me) [M+16 Da] Intact->N_Oxide N-oxidation Fragment PEG Chain Scission (Aldehydes/Formates) Intact->Fragment Ether oxidation Acid Acidic Impurities (HCl/TFA trace) Acid->Intact Oxidation Peroxides/Air (Old THF/Ether) Oxidation->Intact

Figure 2: Primary degradation pathways. Acid leads to Boc loss (left); Oxidation leads to N-oxides or chain fragmentation (right).[1]

Validation Protocol (H-NMR)

Run 1H-NMR in DMSO-d6. Look for these specific signals:

  • Boc Group: Strong singlet at ~1.4 ppm (9H).[1]

  • N-Methyl: Singlet at ~2.3 - 2.4 ppm (3H).

  • PEG Backbone: Multiplet at 3.5 - 3.6 ppm .

  • Purity Check: Integration ratio of Boc (9H) to N-Methyl (3H) must be 3:1 .[1] If Boc is < 3:1, deprotection has occurred.[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive guide on Boc stability and deprotection mechanisms).

  • Roberts, M. J., et al. (2002).[1] "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews, 54(4), 459-476.[1] (Detailed analysis of PEG oxidative degradation and storage).

  • MedChemExpress (MCE). "Boc-NH-PEG2-CH2CH2COOH Storage & Solubility." (Analogous structure stability data).

  • BroadPharm. "PEG Linkers: Storage and Handling."[1] (General handling for PEG-amine derivatives).

Sources

Technical Support Center: Handling Hygroscopic PEG Reagents in Humid Environments

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Moisture Mitigation Strategies for Functionalized PEGs (NHS, Maleimide, etc.)

Introduction: The Invisible Antagonist

Welcome to the technical support hub. If you are reading this, you are likely dealing with the frustration of inconsistent PEGylation yields or reagents that have turned from a pristine powder into a sticky gel.

In high-humidity environments (>50% RH), the handling of functionalized Polyethylene Glycol (PEG) is not merely a logistical challenge; it is a race against thermodynamics. The ether oxygen atoms in the PEG backbone form strong hydrogen bonds with atmospheric water. For reactive PEGs—specifically NHS esters and Maleimides —absorbed moisture does not just cause clumping; it triggers rapid, irreversible hydrolysis, rendering expensive reagents useless before they even touch your protein.

This guide replaces standard "best practices" with a rigorous, chemically grounded defense system against moisture.

Part 1: The Fundamentals of Failure (Hydrolysis Kinetics)

To defeat moisture, you must understand the speed of the enemy. The most common failure mode in humid labs is the hydrolysis of the NHS ester.

The Rule of pH and Temperature: Hydrolysis is base-catalyzed. As you move from storage conditions to reaction conditions, the half-life of your reagent drops logarithmically.

Table 1: NHS Ester Stability Profile Data synthesized from thermodynamic stability studies [1, 2, 3].

ConditionpHTemperatureHalf-Life (

) of NHS Ester
Storage n/a (Dry)-20°C> 6 Months
Reaction 7.00°C4 – 5 Hours
Reaction 7.025°C (RT)~ 1 Hour
Reaction 8.025°C (RT)~ 20 Minutes
Critical 8.6 4°C 10 Minutes

Scientist’s Note: In a humid room, a cold bottle of PEG acts as a condenser. If you open a -20°C bottle in 60% humidity, water condenses on the powder instantly. If that powder is an NHS-PEG, you have inadvertently created a localized high-concentration hydrolysis reactor.

Part 2: The "Cold Chain" Retrieval Protocol

The majority of reagent degradation occurs before the experiment starts. You must follow a strict thermal equilibration protocol.

Workflow: Safe Retrieval from Storage

PEG_Retrieval Freezer 1. -20°C Storage (Argon/N2 Backfilled) Desiccator 2. Desiccator Transfer (Do NOT Open Cap) Freezer->Desiccator Transport in sealed secondary container Equilibration 3. Thermal Equilibration (Wait 3-4 Hours) Desiccator->Equilibration Ambient Temp Opening 4. Open Bottle (Inside Glove Bag/Box) Equilibration->Opening Only when T_bottle = T_room Weighing 5. Rapid Weighing (Antistatic Measures) Opening->Weighing Minimizing exposure

Figure 1: Thermal equilibration workflow to prevent condensation-induced hydrolysis.

Protocol Steps:

  • The Secondary Barrier: Never store PEG bottles loose in the freezer. Store them inside a sealed plastic jar containing a sachet of silica gel.

  • The Warm-Up: Remove the secondary container from the freezer. Place it in a desiccator cabinet. Do not open the secondary container yet.

  • The Wait: Allow the entire system to reach room temperature. For a 1g bottle, this takes ~1 hour. For larger bulk containers, allow 3-4 hours.

    • Why? If the bottle is even 1°C cooler than the ambient dew point, condensation will form immediately upon opening [4].

Part 3: Weighing & Handling in High Humidity

Weighing hygroscopic powders in a humid lab is difficult due to static electricity and "creeping" (where the powder absorbs water and becomes sticky).

Technique A: The "Aliquot" Strategy (Recommended)

Stop weighing from the bulk bottle for every experiment.

  • On a dry day (or in a glove box), divide your bulk PEG into single-use aliquots (e.g., 5 mg, 10 mg) in microcentrifuge tubes.

  • Seal these tubes under Argon/Nitrogen.[1]

  • Store them at -20°C.

  • When needed, grab one tube, warm it up, and use the entire content. This protects the main stock from repeated moisture exposure [5].

Technique B: The "Anhydrous Solvent" Dissolution

If you must weigh from a bulk container in humid air:

  • Do not try to weigh the exact mass of dry powder.

  • Weigh an approximate amount rapidly into a tared vial.

  • Immediately dissolve in anhydrous DMSO or DMF to create a stock solution of known concentration (e.g., 100 mg/mL).

  • Pipette the exact required molar amount from this solution into your reaction buffer.

    • Critical: Use high-grade anhydrous solvents (water content <50 ppm).

Part 4: Reaction Optimization & Troubleshooting

Experimental Workflow: Conjugation Logic

Reaction_Logic Start Start PEGylation Solvent Dissolve PEG in Anhydrous DMSO/DMF Start->Solvent Avoid water contact Mixing Mix PEG + Protein (Target pH 7.2 - 8.0) Solvent->Mixing Buffer_Check Check Protein Buffer (Must be Amine-Free for NHS) Buffer_Check->Mixing PBS or HEPES Incubation Incubate (30-60 min @ RT) Mixing->Incubation Quench Quench Reaction (Add Tris or Glycine) Incubation->Quench Stop hydrolysis

Figure 2: Optimized reaction workflow to minimize hydrolysis competition.

Frequently Asked Questions (FAQs)

Q1: My PEG powder has turned into a sticky "goo" or a solid block. Can I still use it? A: No. If the PEG has changed physical state, it has absorbed significant water.

  • For Non-Functionalized PEG: It is likely safe but weighing will be inaccurate.

  • For NHS/Maleimide PEG: The reagent is dead. The functional groups have likely hydrolyzed.[2] Do not attempt to "dry it out" and use it; the reactive groups are gone. Discard and buy fresh [6].

Q2: Can I use a rotary evaporator to dry my NHS-PEG if it gets wet? A: No. You can remove the water, but you cannot reverse the chemical hydrolysis of the ester. Once the NHS group leaves, it cannot be re-attached by simple drying.

Q3: I am getting low conjugation yields despite using fresh reagents. A: Check your buffer pH. If your pH is >8.0, the hydrolysis rate (half-life ~10 mins) might be faster than your conjugation rate.[3]

  • Solution: Lower the pH to 7.2–7.[4]5. The reaction will be slower, but the NHS ester will survive longer, giving it more time to find the protein's amine groups [2].

Q4: How do I handle static electricity when weighing PEG? A: Hygroscopic powders often carry static charge, making them "jump" off the spatula.

  • Solution: Use an ionizing gun (ZeroStat) or polonium strips near the balance. Alternatively, use the "Anhydrous Solvent Dissolution" method (Technique B above) to avoid weighing dry powder entirely.

Q5: What is the best solvent for making PEG stock solutions? A: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) . Avoid water, ethanol, or methanol for stock solutions of NHS-PEGs, as they contain nucleophiles that will deactivate the reagent.

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from .

  • BenchChem. Half-life of NHS ester hydrolysis at different pH. Retrieved from .

  • Vector Laboratories. MAL-dPEG®12-NHS ester Description and Handling. Retrieved from .

  • JenKem Technology. PEG Storage and Handling Conditions. Retrieved from .

  • Confluore Biological Technology. Instructions for the use of PEG Acid and Reagents. Retrieved from .

  • Dove Medical Press. A toxic organic solvent-free technology for the preparation of PEGylated paclitaxel. (Discusses PEG degradation mechanisms). Retrieved from .

Sources

Minimizing steric hindrance in N-methyl amine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide bond formation. As application scientists, we recognize that the addition of a single methyl group to an amine nitrogen drastically alters the reaction landscape. The methyl group not only reduces the amine's nucleophilicity but, more critically, introduces severe steric bulk that physically obstructs the approach of the activated carboxylic acid[1]. This obstruction disrupts the ideal Bürgi-Dunitz trajectory required for successful nucleophilic attack, leading to low yields, unreacted starting materials, and sequence-dependent failures in peptide synthesis[1][2].

This guide provides a causality-driven, self-validating framework to troubleshoot and overcome steric hindrance in N-methyl amine couplings.

Section 1: Diagnostic & Troubleshooting Workflow

Before changing your entire synthetic strategy, it is crucial to diagnose the specific failure mode of your coupling reaction. Use the workflow below to determine the appropriate intervention based on your current observations.

TroubleshootingWorkflow Start Low Yield in N-Methyl Amine Coupling Decision1 Using Standard Carbodiimides (e.g., EDC, DIC)? Start->Decision1 Action1 Upgrade to High-Efficiency Uronium/Phosphonium (COMU, PyAOP) Decision1->Action1 Yes Decision2 Guanidinylation Side Product Detected? Decision1->Decision2 No Success Successful Amide Bond Formation Action1->Success Action2 Switch from HATU to PyAOP or COMU Decision2->Action2 Yes Decision3 Extremely Hindered (e.g., Aib to N-Me-Xaa)? Decision2->Decision3 No Action2->Success Action3 Use In Situ Acyl Fluoride or Triphosgene (BTC) Decision3->Action3 Yes Decision3->Success No Action3->Success

Caption: Diagnostic workflow for resolving N-methyl amine coupling failures.

Section 2: Reagent Selection Matrix

Standard carbodiimides (DCC, EDC) and first-generation additives (HOBt) are generally insufficient for sterically hindered N-methyl amines[2]. To overcome the activation energy barrier, highly reactive coupling reagents are required[3]. The table below summarizes the quantitative and qualitative performance of advanced reagents for these challenging substrates.

ReagentClassReactivity LevelEpimerization RiskKey Advantage for N-Methyl AminesKnown Limitations
HATU AminiumHighLowExcellent general reagent for hindered couplings[2].Can cause guanidinylation of the amine if used in excess[2].
COMU UroniumVery HighVery LowExists purely in the highly reactive uronium form; uses safer Oxyma leaving group[4][5].Hydrolyzes rapidly in DMF; requires immediate addition after activation.
PyAOP PhosphoniumHighLowHighly effective for N-Me to N-Me couplings; zero risk of guanidinylation[3][4].Generates toxic pyrrolidine-based byproducts.
TFFH Acid Fluoride GeneratorExtremely HighLowGenerates compact acyl fluorides, minimizing steric clash at the transition state[4][6].Requires specialized handling and HF byproduct management.
BTC (Triphosgene) Acid Chloride GeneratorExtremely HighModerateOvercomes extreme steric blocks; highly effective for on-DNA libraries and solid-phase[7][8].Highly toxic reagent; strict anhydrous conditions required.

Section 3: Mechanistic Insights & Advanced Activation Strategies

When coupling an N-methyl amine, the bulky nature of standard active esters (such as the OAt ester from HATU or the Oxyma ester from COMU) can still present a severe steric clash against the N-methyl group. For the most refractory couplings (e.g., coupling an α,α-disubstituted amino acid to an N-methyl amine), we must reduce the steric footprint of the activated intermediate.

Acyl fluorides are ideal in this respect. They are relatively stable to hydrolysis but exhibit extreme reactivity towards hindered amines because the fluorine atom adds minimal steric bulk to the carbonyl carbon, allowing the secondary amine to approach unhindered[6].

Mechanism cluster_0 Uronium Activation (COMU/HATU) cluster_1 Acyl Fluoride Activation CarboxylicAcid Carboxylic Acid ActiveEster OAt / Oxyma Active Ester (Bulky Intermediate) CarboxylicAcid->ActiveEster COMU/Base AcylFluoride Acyl Fluoride (Compact Intermediate) CarboxylicAcid->AcylFluoride TFFH Amine1 N-Methyl Amine (Steric Clash) ActiveEster->Amine1 Amide1 Amide Product (Moderate/Slow) Amine1->Amide1 Amine2 N-Methyl Amine (Easy Access) AcylFluoride->Amine2 Amide2 Amide Product (Fast/High Yield) Amine2->Amide2

Caption: Mechanistic comparison of active ester vs. acyl fluoride intermediates.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate in-process controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps without confirming intermediate success.

Protocol A: COMU-Mediated Coupling (Solution or Solid Phase)

Causality: COMU is selected over HATU to prevent guanidinylation side reactions and to leverage its highly reactive uronium form[5].

  • Preparation: Dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add a sterically hindered base, such as 2,4,6-trimethylpyridine (TMP) or N,N-Diisopropylethylamine (DIPEA) (2.4 eq). Causality: TMP is preferred to minimize base-catalyzed epimerization during the activation step.

  • Pre-activation (IPC 1): Stir for exactly 2-3 minutes. Validation: The solution should turn a distinct yellow/orange, indicating the formation of the Oxyma active ester. Do not exceed 5 minutes, as COMU hydrolyzes rapidly.

  • Coupling: Add the pre-activated mixture to the N-methyl amine (1.0 eq).

  • Reaction & Monitoring (IPC 2): Stir for 2-12 hours. Validation: For solid-phase synthesis, perform a Chloranil test (which is specific for secondary amines). A successful coupling will result in a color change from blue/green to colorless/yellow. For solution-phase, monitor the disappearance of the amine via LC-MS.

Protocol B: In Situ Acyl Fluoride Generation via TFFH

Causality: Used when Protocol A fails due to extreme steric congestion. TFFH generates an acyl fluoride in situ, providing the smallest possible activated intermediate[4][6].

  • Preparation: Dissolve the carboxylic acid (1.5 eq) in anhydrous DCM.

  • Activation: Add TFFH (1.5 eq) and DIPEA (3.0 eq).

  • Acyl Fluoride Formation (IPC 1): Stir for 15-30 minutes at room temperature. Validation: Take a small aliquot, quench with methanol, and analyze via LC-MS. You should observe the methyl ester, confirming the successful formation of the highly reactive acyl fluoride.

  • Coupling: Add the hindered N-methyl amine (1.0 eq).

  • Thermal Acceleration: If the reaction stalls, elevate the temperature to 40-60 °C. Causality: Gentle heating provides the kinetic energy required to overcome the massive activation energy barrier of dual-hindered substrates[6][9].

Protocol C: Triphosgene (BTC) Activation for Refractory N-Methylations

Causality: BTC generates acyl chlorides in situ. It is one of the few reagents capable of universally coupling N-alkyl amino acids, even in challenging environments like DNA-encoded libraries (DELs)[7][8].

  • Preparation: Dissolve the carboxylic acid (1.5 eq) and BTC (0.5 eq, equivalent to 1.5 eq of phosgene) in anhydrous THF or DCM.

  • Activation: Slowly add 2,4,6-collidine (4.5 eq) at 0 °C. Stir for 15 minutes.

  • Coupling: Add the N-methyl amine (1.0 eq) to the generated acyl chloride.

  • Reaction (IPC 1): Allow the reaction to warm to room temperature and stir for 2 hours. Validation: Monitor via LC-MS for the desired product mass.

Section 5: Frequently Asked Questions (FAQs)

Q: Why am I seeing a +98 Da mass adduct on my N-methyl amine when using HATU? A: This indicates guanidinylation. HATU and HBTU can react directly with the unreacted amine if the activation of the carboxylic acid is too slow or if the reagent is used in excess[2][5]. Solution: Ensure complete pre-activation of the acid (2-3 minutes) before adding the amine, or switch to a phosphonium reagent like PyAOP, which fundamentally cannot form guanidine byproducts[4].

Q: My peptide sequence requires coupling an N-methyl amino acid to another N-methyl amino acid. What is the best strategy? A: Consecutive N-methylations create severe steric clash and are notoriously difficult. PyAOP is specifically recommended for coupling N-protected N-methyl amino acids to other N-methyl amino acids[3][5]. If PyAOP fails, the in situ generation of acyl chlorides using triphosgene (BTC) has proven highly effective for these specific, highly congested linkages[8].

Q: How do I minimize epimerization (racemization) during these extended coupling times? A: Epimerization occurs via the oxazolone intermediate, which is promoted by strong, unhindered bases. To minimize this, use a weaker, sterically hindered base like TMP (collidine) instead of DIPEA. Additionally, utilizing COMU inherently reduces racemization compared to older reagents due to the electron-withdrawing properties of its Oxyma leaving group[3][4].

References

  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
  • Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Coupling Reagents. Aapptec Peptides.
  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark (SDU).
  • SYNTHESIS OF PEPTIDE ANTIBIOTICS FOR MYCOBACTERIUM TUBERCULOSIS. Nanyang Technological University (NTU).

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Technical Support Center: Resolving Boc-Deprotection Side Reactions in PEG Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction The tert-butyloxycarbonyl (Boc) group is a foundational protecting group in bioconjugation, widely used to temporarily mask primary and secondary amines on polyethylene glycol (PEG) linkers. While Boc removal is typically straightforward under acidic conditions, the unique physicochemical properties of PEG—coupled with the highly reactive intermediates generated during cleavage—can lead to frustrating side reactions, incomplete deprotection, and product loss.

This portal provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you optimize your Boc-PEG deprotection workflows.

Mechanistic Causality of Side Reactions

To troubleshoot effectively, one must understand the reaction kinetics. Boc deprotection is an acid-catalyzed process (typically utilizing Trifluoroacetic Acid [TFA] or HCl). Protonation of the carbamate leads to the expulsion of a tert-butyl cation , followed by decarboxylation to yield the free amine 1[1].

The tert-butyl cation is a highly reactive electrophile. If not immediately quenched, it will seek out nucleophiles in your reaction mixture, leading to unwanted alkylation of electron-rich residues (like Tryptophan, Methionine, or Cysteine) or even the PEG backbone itself 2[2].

G BocPEG Boc-PEG-Amine (Starting Material) Protonated Protonated Carbamate Intermediate BocPEG->Protonated + H+ Acid Strong Acid (TFA or HCl) Acid->Protonated tBuCation tert-Butyl Cation (Reactive Electrophile) Protonated->tBuCation Cleavage FreeAmine Free PEG-Amine (Desired Product) Protonated->FreeAmine - CO2 Alkylation Alkylated Side Products (+56 Da on Trp, Met, Cys) tBuCation->Alkylation Nucleophilic Attack (No Scavenger) Scavenged Scavenged Byproduct (e.g., tBu-TIS) tBuCation->Scavenged Quenched Scavenger Scavengers (TIS, EDT, Water) Scavenger->Scavenged

Mechanistic pathway of Boc deprotection illustrating tert-butyl cation generation and its fates.

Troubleshooting FAQs

Q: Why am I observing +56 Da mass additions on my peptide-PEG conjugate via LC-MS? A: This +56 Da shift corresponds to the addition of a tert-butyl group. During the acidic cleavage of the Boc group, the resulting tert-butyl cation can alkylate electron-rich nucleophilic sites such as amidines, guanidines, thiols, and aromatic rings [[2]](2]. Causality & Solution: To prevent this, you must alter the reaction kinetics by introducing "scavengers." Scavengers are highly reactive nucleophiles or hydride donors that outcompete your substrate for the tert-butyl cation, safely quenching it before side reactions occur 3[3].

Q: My LC-MS shows incomplete Boc removal from my Amino-PEG36-Boc, even after 2 hours. How can I drive the reaction to completion? A: Deprotection is a kinetic process. High molecular weight PEG chains (like PEG36) form random coils in organic solvents, creating a sterically hindered microenvironment that shields the terminal Boc group from the acid [[3]](3]. Causality & Solution: If you observe a mixture of protected and deprotected product, you must increase the collision frequency. Gradually increase the TFA concentration (e.g., from 20% to 50% v/v in DCM) or extend the reaction time 4[4]. Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane 3[3].

Q: My deprotected PEG-amine is an intractable oil. How do I solidify or isolate it? A: PEG chains are highly hygroscopic. When concentrated from TFA/DCM mixtures, the resulting TFA salt of the amine often traps residual solvent and water, forming a viscous oil rather than a crystalline solid. Causality & Solution: Residual TFA must be removed azeotropically. Co-evaporate the mixture with toluene (which forms an azeotrope with TFA) three times 3[3]. Following this, dissolve the residue in a minimal amount of dry DCM and precipitate it by dropwise addition into ice-cold diethyl ether.

Workflow Start Boc-PEG Deprotection Issue Incomplete Incomplete Cleavage (Starting Material Remains) Start->Incomplete Alkylation Side Reactions (+56 Da Mass Peaks) Start->Alkylation Oiling Product Isolation (Intractable Oil) Start->Oiling Sol1 Increase TFA to 50% or use 4M HCl/Dioxane Incomplete->Sol1 Sol2 Add Scavenger Cocktail (TIS, Water, EDT) Alkylation->Sol2 Sol3 Co-evaporate w/ Toluene Precipitate in Cold Ether Oiling->Sol3 Val1 IPC: LC-MS / TLC Confirm Mass Sol1->Val1 Val2 IPC: LC-MS Absence of +56 Da Sol2->Val2 Val3 Yield: Solid/Powder Free-flowing Sol3->Val3

Decision tree for troubleshooting common Boc-PEG deprotection issues and validating solutions.

Scavenger Selection Matrix

Selecting the right scavenger depends on the functional groups present in your PEG-conjugate. The table below summarizes standard scavengers and their mechanistic functions [[3]](3].

ScavengerTypical Conc. (v/v)Primary Function / CausalityTarget Protection
Triisopropylsilane (TIS) 2.5 - 5.0%Acts as a bulky hydride donor to quench the tert-butyl carbocation before it acts as an electrophile.General, Tryptophan
Water (H₂O) 2.5 - 5.0%Highly nucleophilic; traps the carbocation to form tert-butanol. Often used synergistically with TIS.General
1,2-Ethanedithiol (EDT) 2.5%Soft nucleophile that rapidly reacts with the hard tert-butyl cation. Highly effective despite its strong odor.Cysteine, Sulfur residues
Thioanisole 5.0%Provides an electron-rich aromatic ring and sulfur atom to preferentially scavenge electrophiles.Methionine
Phenol 5.0% (w/v)Electron-rich aromatic ring that undergoes Friedel-Crafts alkylation by the tert-butyl cation.Tyrosine, General
Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), you ensure that each step has succeeded before proceeding, preventing compounding errors.

Protocol A: Standard TFA-Mediated Deprotection with Scavenger Cocktail

Best for: General PEG linkers and conjugates containing sensitive amino acids.

  • Preparation : Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask 3[3]. Cool the solution to 0°C in an ice bath.

  • Scavenger Addition : Add Triisopropylsilane (TIS) and Water to achieve a final concentration of 2.5% (v/v) each. (Note: If your substrate contains Cysteine, add 2.5% EDT).

  • Acidification : Slowly add Trifluoroacetic Acid (TFA) to reach a final concentration of 20–50% (v/v). Ensure the system is adequately vented, as CO₂ gas will evolve 1[1].

  • Reaction : Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature. Stir for an additional 1–2 hours 4[4].

  • IPC (In-Process Control) : Sample 5 µL of the reaction, dilute in methanol, and analyze via LC-MS. Validation Check: The starting material peak must be completely absent. If present, stir for another hour.

  • Workup & Isolation :

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate with toluene (3 times) to azeotropically remove residual TFA 3[3].

    • Dissolve the resulting oil in minimal DCM and precipitate into 10 volumes of ice-cold diethyl ether. Centrifuge to collect the TFA salt of the PEG-amine.

Protocol B: Anhydrous HCl in Dioxane (TFA-Free Alternative)

Best for: Substrates where TFA salts are undesirable or when extreme steric hindrance prevents TFA cleavage.

  • Preparation : Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane 3[3].

  • Acidification : Add a commercially available solution of 4M HCl in 1,4-dioxane (typically 4 to 10 equivalents of HCl relative to the Boc group).

  • Reaction : Stir the reaction at room temperature for 30 minutes to 2 hours.

  • IPC (In-Process Control) : Monitor by TLC (Ninhydrin stain) or LC-MS. Validation Check: Ninhydrin stain should show a dark purple/blue spot indicating the presence of a free primary amine.

  • Workup & Isolation : Remove the solvent in vacuo. The product is cleanly isolated as the hydrochloride (HCl) salt of the deprotected amine, which is often more crystalline and easier to handle than the corresponding TFA salt.

References[3] Benchchem. "Technical Support Center: Optimizing Boc Deprotection for PEG Linkers." Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIQ0ltFaY1uYz2W-JFJMENGqQDs7DQXpLTd80eMio0RZODBF2-8WF8YeC8SE_IvKo73XycW3nQtcBZaqSbmxvVjVNrPiKfAIFAZ_KOW9J1jC_vCmSEkPLtlCvYWgL4QEUosH9D-iDPYzC7XfkQEMeNuGIubIC-AISaCjM99LG7_om7e3WRNJtHd819RcHfQa2a4tz1FRRxEpXCXwufj5KbOQ==[4] Benchchem. "How to prevent side reactions when using Amino-PEG36-Boc." Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgjfGZhGphXacwBgw-xtlCHucotr43FcFYuij4aMNwpZe-H9IgzdCr-Jm4tJS4NkVMLbAVSy_g6dkRIwzjGkjxbJVVjbn4IykmtdpEYVrhCaAi-5RH6SfIirwFsLWimeP4LFa2uStzxadco6vxeHRjoVssK4xzwRSTCXZKk4p4gZFTQwW-jE4450V3yZf0EDaxuGUaLg==[2] ACS GCI Pharmaceutical Roundtable. "BOC Deprotection - Reagent Guides." ACS GCI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIVeF3X4eYpIb5nBAJDEQ6VyaAkKWqnPd8eGsrQ9h3NWxfWi90okfKhx93nVxtQKrD5DGcQ7UdNapaLXQDmKvESieTeJkyX7Q1xpyV0x1OeT0Ernu6pz5rpnZ5SrfCv8QdJraZ9zcifNaQC1GKgJEjtNfM-v-SLvws[1] Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaO3gMqAww9byiiW-lJl5MbEXDlnNJsCPaKzw9togEN6HPqKankVTV1aYVIdQ8yn4mV7OXj1jQtbiKf9jGVbZfgdWzA4vYob1RpGWyv4oMZc5jN4mw4Z5CyrXE4lEqRXhEq2AtSgHy7UggDcP2woOJslPgj8SZYSl8okM-pDjFJleBOgSBjU4waPV6q6qaZ_r-

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H-NMR Characterization of BocNH-PEG2-CH2CH2NHMe

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the use of well-defined, bifunctional linkers is paramount. The molecule tert-butyl (2-(2-((2-(methylamino)ethyl)amino)ethoxy)ethyl)carbamate, abbreviated as BocNH-PEG2-CH2CH2NHMe, represents a versatile linker containing a Boc-protected amine, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal N-methylamine group. Accurate structural confirmation of such linkers is a critical checkpoint in any synthetic workflow, ensuring the integrity of the final, complex therapeutic molecule.

This guide provides an in-depth, practical comparison of the ¹H-NMR (Proton Nuclear Magnetic Resonance) characterization of this compound. We will move beyond a simple peak list to explain the causal relationships between the molecule's structure and its spectral signature. This document is intended for researchers, chemists, and drug development professionals who rely on robust analytical data to drive their projects forward.

Molecular Structure and Proton Environments

To interpret the ¹H-NMR spectrum, one must first identify the unique proton environments within the molecule. Each chemically distinct proton or group of protons will give rise to a separate signal.

Figure 1: Molecular structure of this compound with unique proton environments labeled (a-h).

As illustrated in Figure 1, there are eight distinct proton environments in the molecule, which will translate into eight signals in a high-resolution ¹H-NMR spectrum. The two NH protons may be broad or difficult to observe depending on the solvent and concentration.

Predicted ¹H-NMR Spectrum: A Positional Analysis

The following table summarizes the anticipated chemical shifts (δ), multiplicities, and proton integrations for each signal. The causality for each assignment is explained below, drawing upon established principles of NMR spectroscopy and data from analogous chemical fragments.[1][2]

LabelProtonsIntegrationMultiplicityPredicted δ (ppm)Rationale
a (CH ₃)₃C-9HSinglet (s)~1.44The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a large singlet.[3]
b -NH-CH ₂-2HTriplet (t)~3.30Methylene group adjacent to the Boc-protected nitrogen. Deshielded by the electronegative nitrogen and oxygen.
c -CH₂-O-CH ₂-2HTriplet (t)~3.55Methylene group in the PEG linker, adjacent to an oxygen and another methylene group.
d -O-CH ₂-4HSinglet (s)~3.65The two central, equivalent methylene groups of the PEG2 linker are in a highly symmetrical environment, appearing as a sharp singlet.[4][5]
e -O-CH ₂-CH₂-2HTriplet (t)~2.75Methylene group adjacent to both an oxygen and the secondary amine nitrogen.
f -CH ₂-NH-2HTriplet (t)~2.65Methylene group adjacent to the N-methyl amine nitrogen, deshielded by the nitrogen.[6]
g -NH-CH3HSinglet (s)~2.45Methyl group attached to nitrogen. Appears as a singlet due to a lack of adjacent protons.[6]
h NH protons2HBroad (br)VariableChemical shift and appearance are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Expert Rationale Behind the Assignments:

  • The Boc Group (a): The tert-butyl group is a hallmark of this protecting strategy. Its nine protons are chemically equivalent and isolated from other protons, leading to a strong, sharp singlet at approximately 1.44 ppm. This signal is often used as an internal reference for successful Boc protection.

  • The PEG Linker (b, c, d, e): The core of the PEG linker consists of the -O-CH₂-CH₂-O- motif. The two central methylene groups (d ) are chemically equivalent and typically resonate as a sharp singlet around 3.65 ppm, a characteristic signal for PEG chains.[4][5] The methylene groups at the ends of the PEG linker (b , c , and e ) are differentiated by their neighbors. The protons at b and c will likely appear as overlapping triplets, while the protons at e , being adjacent to the secondary amine, will be shifted upfield relative to the other PEG protons.

  • The N-Methyl Ethylamine Moiety (f, g): This terminal portion of the linker provides the reactive handle for conjugation. The N-methyl protons (g ) give a characteristic singlet around 2.45 ppm. The adjacent methylene protons (f ) will be a triplet due to coupling with the neighboring methylene group (e ), appearing around 2.65 ppm. These values are consistent with data for N-methylethanamine.[6][7]

  • Amine Protons (h): The signals for the carbamate (-NH-) and secondary amine (-NH-) protons are often broad and their chemical shift can vary significantly. This is due to factors like solvent, temperature, and proton exchange. In some cases, especially after a D₂O shake, these peaks may disappear, which is a useful diagnostic technique.

Experimental Protocol for ¹H-NMR Analysis

A self-validating protocol ensures reproducibility and accuracy. The following workflow is recommended for acquiring a high-quality spectrum of this compound.

G cluster_workflow ¹H-NMR Acquisition Workflow prep 1. Sample Preparation ~5-10 mg of sample ~0.7 mL Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) vortex 2. Solubilization Vortex/sonicate until fully dissolved prep->vortex transfer 3. Transfer to NMR Tube Filter if particulates are present vortex->transfer instrument 4. Instrument Setup 400 MHz+ Spectrometer Lock, Tune, and Shim transfer->instrument acquire 5. Spectrum Acquisition Standard proton pulse program 16-64 scans instrument->acquire process 6. Data Processing Fourier Transform Phase and Baseline Correction Integration acquire->process

Figure 2: Recommended experimental workflow for ¹H-NMR data acquisition.

Causality in Protocol Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic molecules. However, for PEG-containing molecules, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be superior. In DMSO-d₆, hydroxyl and amine proton signals tend to be sharper and less prone to exchange, making them easier to identify and assign.[8]

  • Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended. Higher fields provide better signal dispersion, which is crucial for resolving the potentially overlapping methylene proton signals in the 2.6-3.7 ppm region of this molecule.

  • Number of Scans: While a single scan might suffice for a concentrated sample, averaging 16 to 64 scans improves the signal-to-noise ratio, ensuring that low-intensity signals and splitting patterns are clearly resolved.

Comparison with Alternative Characterization Techniques

While ¹H-NMR is indispensable for detailed structural elucidation, it is most powerful when used in conjunction with other techniques.

TechniqueInformation ProvidedAdvantagesLimitations
¹H-NMR Precise proton environment, connectivity (via coupling), and relative abundance (integration).Unambiguous structural confirmation. Quantitative information on purity.Requires soluble sample. Can have overlapping signals in complex molecules.
Mass Spectrometry (MS) Accurate molecular weight. Fragmentation patterns can confirm structural motifs.High sensitivity (requires very little sample). Confirms molecular formula.Does not provide detailed stereochemical or isomeric information.
FTIR Spectroscopy Presence of key functional groups (e.g., C=O of carbamate, N-H bonds, C-O ethers).Fast and non-destructive. Good for a quick check of functional groups.Provides limited information on the overall molecular skeleton.

Synergy in Analysis: A typical characterization workflow would involve using MS to confirm the correct mass (and thus, elemental composition) and FTIR to quickly verify the presence of the expected functional groups. ¹H-NMR then provides the definitive, high-resolution structural proof, confirming that the atoms are connected in the correct sequence.

Conclusion

The ¹H-NMR spectrum of this compound is a rich source of structural information. Each signal directly corresponds to a specific part of the molecule, from the bulky Boc protecting group to the terminal N-methyl moiety. By understanding the underlying principles of chemical shifts and coupling, a researcher can confidently verify the identity and purity of this critical bifunctional linker. This guide provides the predictive framework and experimental logic necessary to perform and interpret this analysis with a high degree of scientific integrity, ensuring the quality of materials used in advanced chemical and pharmaceutical research.

References

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link][6]

  • The Royal Society of Chemistry. (2013). PEG-S – 1H NMR (400 MHz, CDCl3) δ. Retrieved from [Link][4]

  • Gervais, C., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Retrieved from [Link][5][9]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][1]

  • University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link][2]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link][3]

  • Harris, J. M., & Dust, J. M. (n.d.). Proton NMR characteristics of polyethylene glycol and derivatives. ResearchGate. Retrieved from [Link][8]

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Definitive Guide: HPLC Analysis Methodologies for PEGylated PROTAC Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists in Drug Discovery. Focus: Small Molecule Heterobifunctional Intermediates (Ligand-Linker Conjugates).

Executive Summary: The Analytical Paradox of PROTACs

Proteolysis Targeting Chimeras (PROTACs) represent a "beyond Rule of 5" chemical space. A critical bottleneck in their synthesis is the analysis of PEGylated intermediates —typically an E3 ligase ligand or a Target Protein ligand conjugated to a Polyethylene Glycol (PEG) linker.

These intermediates present a unique analytical paradox:

  • Amphiphilicity: They contain a hydrophobic drug-like scaffold and a highly hydrophilic PEG chain.

  • Detection Silence: The PEG linker often lacks a UV chromophore, making UV purity assessment deceptive.

  • Basic Moieties: Many E3 ligands (e.g., Thalidomide, VHL ligands) contain basic amines that tail severely on traditional silica columns.

This guide objectively compares the industry-standard Traditional C18/UV workflow against the modern Charged Surface Hybrid (CSH) C18 / Core-Shell methodology coupled with Charged Aerosol Detection (CAD) .

Methodology Comparison: The "Modern Standard" vs. Alternatives

We evaluated three primary chromatographic approaches for analyzing PEGylated PROTAC intermediates.

The Recommended System: CSH C18 + CAD
  • Column Technology: Charged Surface Hybrid (CSH) C18 or Core-Shell (Superficially Porous) C18.

  • Detection: Charged Aerosol Detection (CAD) + UV.[1]

  • Verdict: Superior. The charged surface repels protonated amines (improving peak shape for E3 ligands) while CAD quantifies the non-chromophoric PEG impurities that UV misses.

Alternative A: Traditional Fully Porous C18 + UV
  • Column Technology: Standard 3µm or 5µm Fully Porous Silica C18.

  • Detection: UV (254/214 nm).

  • Verdict: Inferior. High risk of "invisible" impurities. PEG-di-OH or unreacted linker fragments often do not absorb UV, leading to false purity calculations. Basic amines often tail, masking adjacent peaks.

Alternative B: HILIC (Hydrophilic Interaction Liquid Chromatography)[2][3]
  • Column Technology: Amide or Bare Silica.[2]

  • Detection: CAD or MS.[1][3][4]

  • Verdict: Niche. Excellent for extremely polar, short PEG linkers (n<4) that elute in the void volume of RP-HPLC. However, reproducibility is lower, and solubility issues arise with hydrophobic ligands in high-organic loading solvents.

Performance Data Analysis

The following table summarizes the performance metrics of the Recommended System (CSH C18) versus the Traditional System (Standard C18) for a typical VHL-PEG-Alkyne intermediate.

FeatureCSH C18 / Core-Shell (Modern) Traditional C18 (Standard) Impact on Data Quality
Peak Asymmetry (As) 1.05 - 1.15 (Sharp)1.40 - 2.20 (Tailing)Tailing peaks hide closely eluting impurities (e.g., n-1 PEG homologs).
Loadability High (due to surface charge)Low (Overloads easily)CSH allows preparative scaling using the same chemistry.
PEG Sensitivity High (via CAD) Low/None (via UV)UV fails to detect free PEG-Linker excess, causing stoichiometry errors in the next step.
Mobile Phase Formic Acid (MS Friendly)TFA (Signal Suppression)CSH works well with weak acids; Traditional C18 often needs TFA to suppress silanols, killing MS signal.
Resolution (Rs) > 2.5 for n/n+1 oligomers< 1.5 for n/n+1 oligomersCritical for defining polydispersity of the linker.
Why CSH Technology Matters for PROTACs

PROTACs often utilize VHL or CRBN ligands which are nitrogen-rich bases. On traditional C18 columns, residual silanols (


) interact electrostatically with these protonated bases (

), causing peak tailing.
  • The Fix: CSH particles have a low-level positive surface charge. This repels the protonated amine analyte, preventing secondary interactions and ensuring sharp, symmetrical peaks even in low-ionic strength mobile phases (like Formic Acid).

Strategic Visualization

Decision Tree: Selecting the Right Method

Use this logic flow to determine the optimal separation mode for your specific PROTAC intermediate.

MethodSelection Start Start: Analyze PROTAC Intermediate CheckLogP Check Hydrophobicity (LogP of Ligand) Start->CheckLogP IsPolar Is the Ligand Very Polar? (LogP < 0) CheckLogP->IsPolar CheckPEG Check Linker Length (PEG Units) IsPolar->CheckPEG No (Hydrophobic/Drug-like) MethodB Alternative: HILIC Mode (Amide Column) IsPolar->MethodB Yes (Hydrophilic) LongPEG Is PEG Chain Long? (n > 8) CheckPEG->LongPEG MethodA RECOMMENDED: RP-HPLC (CSH C18) + CAD Detection LongPEG->MethodA No (Short/Med PEG) LongPEG->MethodA Yes (Resolution Critical) MethodC Complementary: SEC (Size Exclusion) for Aggregation MethodA->MethodC If Broad Peaks Observed

Caption: Decision matrix for selecting chromatographic modes based on ligand polarity and linker length.

Detailed Experimental Protocol

This protocol utilizes the CSH C18 technology with CAD detection, designed to be a self-validating system for PROTAC intermediates.

Equipment & Reagents
  • System: UHPLC with quaternary pump.

  • Detectors:

    • Detector A: PDA/UV (214 nm, 254 nm, 280 nm).

    • Detector B: Charged Aerosol Detector (CAD) or ELSD.[1][5]

  • Column: Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 100 mm) OR Agilent Poroshell 120 CS-C18 (2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

Step-by-Step Workflow
1. Sample Preparation
  • Dissolution: Dissolve the intermediate in 50:50 Water:Acetonitrile. Avoid 100% organic solvent (DMSO/DMF) if possible, as it causes "breakthrough" peaks for early eluting polar linkers.

  • Concentration: Target 0.2 - 0.5 mg/mL.

2. Gradient Method (Generic Screening)
Time (min)% Mobile Phase BFlow Rate (mL/min)Curve
0.0050.4Initial
1.0050.4Hold
10.00950.4Linear
12.00950.4Wash
12.1050.4Re-equilibrate
15.0050.4End
3. Data Interpretation (The "Self-Validating" Step)
  • Overlay UV and CAD traces.

  • Validation Check 1: If a peak appears in CAD but not in UV (or very weak UV), this is likely free PEG linker or non-chromophoric starting material. Do not ignore this peak.

  • Validation Check 2: Check the peak width of the main product. If tailing factor > 1.3, increase column temperature to 40°C or 50°C to reduce secondary interactions.

Scientific Rationale: The "Invisible" Impurity

Why is CAD essential? In the synthesis of PROTACs, a common intermediate is Boc-Amine-PEG-Acid.

  • The Reaction: You couple this linker to a ligand.

  • The Impurity: Unreacted HO-PEG-OH or Tos-PEG-Tos from the linker raw material often carries through.

  • The Failure Mode: These impurities have zero UV absorbance at 254 nm. A UV-only method will report "99% Purity," while the actual sample contains 20% free PEG. This free PEG competes in the final PROTAC conjugation step, leading to low yields and complex purification later.

  • The Solution: CAD detects analytes based on mass, not chromophores. It will reveal the "invisible" PEG peaks, allowing for true stoichiometric calculations.

Mechanism of Separation Diagram

SeparationMechanism StationaryPhase Stationary Phase (CSH C18 Particle) SurfaceCharge Surface Charge (+) Repels Basic Amines StationaryPhase->SurfaceCharge Modification Ligand Ligand (Hydrophobic) Retained by C18 StationaryPhase->Ligand Hydrophobic Interaction SurfaceCharge->Ligand Prevents Tailing (Repulsion) Linker PEG Linker (Hydrophilic) Modulates Retention Linker->StationaryPhase Minimal Interaction

Caption: Mechanism of CSH C18 separation. The positive surface charge prevents amine tailing, while the C18 chain retains the hydrophobic ligand.

References

  • Waters Corporation. Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. Application Note. Link

  • Agilent Technologies. Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Application Note 5994-2101EN. Link

  • Thermo Fisher Scientific. Monitoring Peptide PEGylation by HPLC with Charged Aerosol Detection. Application Note 20042. Link

  • Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques. Technical Guide.[7] Link

  • Chrom Tech. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Technical Article.[3][6][8] Link

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Impact of N-Methylation on Linker Stability and Permeability: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of N-methylation on linker stability and permeability Content Type: Publish Comparison Guide

Executive Summary

In the development of peptide therapeutics, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a structural bridge; it is a determinant of pharmacokinetics.[1][2] N-methylation —the substitution of the amide hydrogen with a methyl group—has emerged as a critical strategy to overcome the "peptide liability" of poor membrane permeability and rapid enzymatic degradation.[3][4][5]

This guide objectively compares N-methylated linkers against their non-methylated counterparts, providing experimental evidence, mechanistic insights, and validated protocols for researchers optimizing drug-like properties.

Mechanistic Insight: The "Methyl Effect"

N-methylation alters the physicochemical landscape of a molecule through two primary mechanisms: Conformational Constraint and Hydrogen Bond Donor (HBD) Masking .

1.1 Structural & Energetic Consequences
  • Proteolytic Shielding: The added methyl group introduces steric hindrance, preventing proteases (e.g., chymotrypsin, pepsin) from accessing the scissile amide bond.[5] This dramatically extends plasma half-life (

    
    ).
    
  • Permeability Enhancement: By replacing a hydrogen bond donor (N-H) with a lipophilic methyl group, the desolvation energy required to enter the lipid bilayer is reduced. Additionally, N-methylation can induce cis-peptide bond configurations, promoting "chameleonic" folding that hides polar surface area (PSA) in lipophilic environments.

1.2 Mechanistic Pathway Diagram

The following diagram illustrates how N-methylation shifts equilibrium toward bioactive and permeable states.

N_Methylation_Mechanism Native Native Amide Linker (High H-Bond Donors) Enzyme Proteolytic Enzyme (e.g., Trypsin) Native->Enzyme Recognized & Cleaved Membrane Lipid Bilayer (Permeability Barrier) Native->Membrane High Desolvation Cost N_Methyl N-Methylated Linker (Steric Bulk + Low HBD) Native->N_Methyl Synthetic Modification N_Methyl->Enzyme Steric Hindrance (No Cleavage) N_Methyl->Membrane Lipophilic Shielding Stable Metabolic Stability (High t1/2) N_Methyl->Stable Permeable Enhanced Permeability (High Papp) N_Methyl->Permeable

Figure 1: Mechanistic impact of N-methylation on enzymatic recognition and membrane traversal.

Comparative Performance Analysis

The following data synthesizes trends observed in PROTAC and cyclic peptide optimization studies (e.g., Cyclosporine A analogs, VHL-based PROTACs).

Table 1: Physicochemical & Pharmacokinetic Comparison[6]
FeatureStandard Amide Linker N-Methylated Linker Impact / Causality
H-Bond Donors (HBD) High (1 per amide)Reduced (0 per N-Me)Permeability: Fewer HBDs lower the energy penalty for membrane insertion [1].
LogP (Lipophilicity) LowerHigher (+0.3–0.5 per Me)Solubility/Permeability: Increases passive diffusion but may reduce aqueous solubility if over-methylated [2].
Conformation Flexible (trans favored)Constrained (cis/trans mix)Potency: Can lock bioactive conformation; reduces entropy loss upon binding [3].
Plasma Stability (

)
Low (< 10–30 min)High (> 4–24 hours)Stability: Steric bulk prevents protease access to the peptide bond [4].
Caco-2 Permeability (

)
Low (<

cm/s)
Moderate/High (>

cm/s)
Bioavailability: Correlates with improved oral absorption potential [5].[7]
Synthetic Complexity Low (Standard SPPS)Moderate/HighFeasibility: Steric hindrance makes coupling subsequent amino acids difficult; requires specialized reagents (e.g., HATU, COMU) [6].
Experimental Protocols

To validate the impact of N-methylation in your own drug discovery pipeline, use the following self-validating workflows.

3.1 Synthesis: Incorporating N-Methylated Residues

Context: N-methyl amino acids are sterically hindered.[4][5][8] Standard HBTU/HOBt coupling often fails.

  • Reagents: Fmoc-N-Me-Amino Acids, HATU (coupling agent), HOAt, DIPEA.

  • Critical Step: Double coupling is mandatory.

  • Monitoring: Use the Chloranil Test (for secondary amines) instead of the Kaiser Test (primary amines) to verify coupling completion.

3.2 Protocol: Comparative Plasma Stability Assay

Objective: Quantify the half-life extension provided by N-methylation.

  • Preparation:

    • Prepare 1 mM stock solutions of the Native and N-Methylated compounds in DMSO.

    • Thaw pooled human/rat plasma at 37°C. Centrifuge to remove cryoprecipitates.

  • Incubation:

    • Spike compound into plasma (Final conc: 1 µM, 0.5% DMSO).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Time points: 0, 15, 30, 60, 120, 240, and 1440 min.

    • At each point, transfer 50 µL aliquot into 200 µL cold Acetonitrile (containing Internal Standard) to quench metabolism and precipitate proteins.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      . 
      
      
      
      .
    • Validation: Include Propantheline (unstable control) and Warfarin (stable control).

3.3 Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion improvements.

  • Donor Plate: Add 300 µL of compound (10 µM in PBS pH 7.4) to the bottom wells.

  • Acceptor Plate: Add 200 µL of PBS to top wells.

  • Membrane: Pre-coat the PVDF filter of the acceptor plate with 5 µL of 1% Lecithin/Dodecane solution (artificial lipid barrier).

  • Sandwich: Place acceptor plate on top of donor plate. Incubate for 18 hours at RT in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume.
3.4 Experimental Workflow Diagram

Experimental_Workflow cluster_Synth Synthesis & QC cluster_Assay In Vitro Profiling Start Compound Design (Native vs. N-Me) Synth SPPS with HATU/HOAt (Double Coupling) Start->Synth QC Verify: Chloranil Test & LC-MS Purity Synth->QC Plasma Plasma Stability (LC-MS/MS) QC->Plasma PAMPA PAMPA Permeability (Passive Diffusion) QC->PAMPA Decision Data Analysis Calculate t1/2 & Papp Plasma->Decision PAMPA->Decision

Figure 2: Step-by-step workflow for synthesizing and validating N-methylated analogs.

Case Study: Optimization of VHL PROTACs

A recent study on VHL-based PROTACs demonstrated the power of linker N-methylation.

  • Challenge: A standard alkyl-ether linker showed poor oral bioavailability (

    
    ) and rapid clearance.
    
  • Intervention: Introduction of a single N-methyl group on the linker amide.

  • Result:

    • Permeability:

      
       increased 4-fold due to the collapse of the linker into a compact, hydrophobic conformation during membrane transit (Chameleonic effect).
      
    • Stability: Microsomal stability increased significantly (

      
       reduced by 50%).
      
    • Outcome: Oral bioavailability improved to >15% in rodent models [7].

References
  • BenchChem. "N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability."[4] BenchChem Technical Guides, 2025. Link

  • Over, B. et al. "Structural and Metabolic Effects of N-Methylation." Journal of Medicinal Chemistry, 2015.[9] Link

  • Kessler, H. "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Angewandte Chemie, 2013.[10] Link

  • LifeTein. "Should My Peptide Be Methylated? Structural and Energetic Consequences."[8] LifeTein Blog, 2025. Link

  • Nielsen, D.S. et al. "Liver microsome stability of N-methylated cyclic hexapeptides." Australian Journal of Chemistry, 2025.[11] Link

  • NBInno. "Optimizing Peptide Sequences: The Advantage of N-Methylation." NBInno Technical Notes, 2026. Link

  • Atilaw, Y. et al. "Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability." Journal of Medicinal Chemistry, 2025.[9] Link

Sources

A Senior Application Scientist's Guide to Assessing Linker Effects on PROTAC VHL vs. CRBN Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Linker as the Arbiter of Selectivity

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's native ubiquitin-proteasome system (UPS) to achieve targeted protein degradation (TPD).[1] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the warhead and E3 ligand determine what is bound, it is the linker that profoundly influences the geometry, stability, and cooperativity of the resulting ternary complex (POI-PROTAC-E3 ligase).[2][3] This complex is the essential intermediate for ubiquitination and subsequent degradation, making the linker a critical determinant of a PROTAC's efficacy and selectivity.[3][4]

Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the most successfully hijacked for TPD.[5][6] The choice between them is a pivotal design decision, as they possess distinct structural features, substrate recognition mechanisms, and cellular expression profiles.[] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically assessing how linker architecture dictates PROTAC selectivity between VHL and CRBN. We will move beyond simple descriptions of protocols to explain the causality behind experimental choices, ensuring a robust, self-validating system for generating high-quality, interpretable data.

Chapter 1: Understanding the Players: VHL and CRBN

The inherent properties of VHL and CRBN form the foundation upon which linker-mediated selectivity is built. Understanding their differences is crucial for interpreting experimental outcomes.

FeatureVon Hippel-Lindau (VHL) Cereblon (CRBN)
Structure & Ligand Recognition A "pivoting clamp" with a deeply buried pocket that recognizes hydroxylated proline motifs.[5][] This often leads to higher intrinsic selectivity.[]A "pivoting door" that captures substrates upon ligand binding.[] Ligands like thalidomide are smaller and can be more promiscuous.[]
Cellular Localization Predominantly cytosolic, but can be found in the nucleus.[]Can shuttle between the nucleus and cytoplasm.[]
Tissue Expression Highest levels in the renal cortex, hepatocytes, and vascular endothelium.[] Expression can be low in certain tumors.[]Abundant in hematopoietic cells and increased in activated lymphocytes.[]
Kinetics & Complex Stability Forms relatively long-lived, stable ternary complexes.[]Exhibits faster catalytic turnover rates.[]
Key Considerations for PROTAC Design Ligands are often larger with higher molecular weight, potentially impacting permeability.[] The buried pocket offers high selectivity.[]Ligands are smaller and more "drug-like."[] Prone to off-target degradation of zinc-finger transcription factors.[]

This differential biology means that a given linker, conjugated to the same warhead, will explore vastly different conformational and interactional landscapes when paired with a VHL ligand versus a CRBN ligand.

Chapter 2: A Framework for Comparative Assessment

To isolate the linker's effect, the experimental design must be rigorously controlled. The core principle is to synthesize a matrix of PROTACs where the POI warhead is kept constant, while systematically varying the linker (e.g., length, composition, rigidity) for both a VHL ligand and a CRBN ligand.

This comparative workflow allows for a head-to-head assessment of how each linker performs with each E3 ligase, ultimately revealing selectivity profiles.

G cluster_0 Design & Synthesis cluster_1 Biochemical Characterization cluster_2 Cellular & Global Analysis POI_Warhead Constant POI Warhead Linker_Matrix Linker Matrix (Vary Length, Composition) VHL_Ligand VHL Ligand CRBN_Ligand CRBN Ligand Ternary_Complex Ternary Complex Formation (TR-FRET, SPR, ITC) Linker_Matrix->Ternary_Complex Synthesize PROTACs Ubiquitination In Vitro Ubiquitination Ternary_Complex->Ubiquitination Confirm Functionality Degradation Target Degradation (DC50, Dmax) Ubiquitination->Degradation Test in Cells Proteomics Global Proteomics (Off-Target Selectivity) Degradation->Proteomics Assess Global Impact

Caption: A systematic workflow for assessing linker-dependent PROTAC selectivity.

Chapter 3: Key Experimental Protocols for Assessing Selectivity

The following assays provide a multi-layered approach to characterization, moving from initial biophysical interactions to the ultimate cellular outcome.

Biochemical Assays: Probing the Ternary Complex

The formation of a stable and productive ternary complex is the foundational event in the PROTAC mechanism.[4] Its characterization is the most critical first step.

  • Causality & Expertise: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay to quantify ternary complex formation in solution.[8] It directly measures the proximity between the POI and the E3 ligase induced by the PROTAC. The stability of this complex is often more predictive of degradation activity than simple binary binding affinities.[9]

  • Methodology:

    • Reagents: Purified, tagged POI (e.g., His-tagged), purified, tagged E3 ligase complex (e.g., GST-tagged VCB or DDB1/CRBN), corresponding FRET-pair antibodies (e.g., Anti-His-Terbium, Anti-GST-d2), and test PROTACs.

    • Assay Setup: In a microplate, combine the POI and E3 ligase at constant concentrations. Add a serial dilution of the PROTAC.

    • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes) to allow complex formation to reach equilibrium.

    • Detection: Add the FRET-pair antibodies and incubate as required. Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths.

    • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against PROTAC concentration to determine the concentration at which half-maximal complex formation is achieved and the maximum signal ("hook effect" analysis).[10] Comparing the maximal signal and potency for VHL vs. CRBN provides the first indication of linker preference.

  • Trustworthiness (Self-Validation): Include controls such as PROTAC alone, POI + E3 ligase without PROTAC, and non-binding epimers of the PROTAC. These controls ensure that the observed signal is specific to the formation of the intended ternary complex.

  • Causality & Expertise: Isothermal Titration Calorimetry (ITC) provides the complete thermodynamic profile of binding, including affinity (KD), enthalpy (ΔH), and stoichiometry.[10][11] Crucially, it allows for the calculation of cooperativity (alpha, α), a quantitative measure of how the binding of the PROTAC to one protein influences its binding to the second.[11][12] Positive cooperativity (α > 1), where the ternary complex is more stable than the individual binary complexes, is a highly desirable feature that often correlates with potent degradation.[11][12]

  • Methodology:

    • Experiment 1 (Binary): Titrate the PROTAC into a solution of the POI to measure its binary binding affinity.

    • Experiment 2 (Binary): Titrate the PROTAC into a solution of the E3 ligase (VHL or CRBN complex) to measure its binary binding affinity.

    • Experiment 3 (Ternary): Pre-saturate the POI with the PROTAC, then titrate this binary complex into the E3 ligase solution.

    • Data Analysis: Fit the binding isotherms to determine the binding affinities (KD) for each interaction. Calculate cooperativity using the formula: α = (KD of PROTAC for POI) / (KD of PROTAC for POI in the presence of E3 ligase).

  • Trustworthiness (Self-Validation): Performing reverse titrations (e.g., titrating E3 ligase into the POI:PROTAC complex) validates the stoichiometry and binding model.[11] Comparing the alpha values generated by the same linker with VHL versus CRBN directly quantifies the linker's ability to induce favorable protein-protein interactions for each ligase.

Cell-Based Assays: Measuring the Degradation Outcome

Biochemical success must translate to cellular activity. These assays measure the primary endpoint: degradation of the POI.

  • Causality & Expertise: While traditional Western blots are effective, higher-throughput methods like In-Cell Westerns or Homogeneous Time-Resolved Fluorescence (HTRF) provide more quantitative data for determining potency (DC50) and efficacy (Dmax).[13][14] DC50 is the concentration of PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved.

  • Methodology:

    • Cell Seeding: Plate cells in 96- or 384-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of the VHL- and CRBN-based PROTACs for a set time course (e.g., 4, 8, 24 hours).

    • Lysis & Detection (HTRF Example): Lyse the cells directly in the well. Add the HTRF antibody pair specific for the POI.[13]

    • Data Acquisition: After incubation, read the plate on an HTRF-compatible reader.

    • Data Analysis: Normalize the signal to a housekeeping protein or total protein content. Plot the percentage of remaining protein against the PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax values.

  • Trustworthiness (Self-Validation): Run parallel cytotoxicity assays (e.g., CellTiter-Glo) to ensure that the observed protein loss is due to targeted degradation and not cell death.[13] Include controls with the warhead alone and the E3 ligand alone to confirm the bifunctional requirement for degradation.

Global Analysis: The Ultimate Test of Selectivity

A PROTAC may potently degrade its intended target but could also degrade other proteins, a major liability.[15] Mass spectrometry-based global proteomics is the gold standard for assessing selectivity across the entire proteome.[16]

  • Causality & Expertise: This unbiased approach quantifies changes in the abundance of thousands of proteins simultaneously following PROTAC treatment.[15][16] It provides the most comprehensive view of a PROTAC's selectivity, revealing any unintended "off-target" degradation.[16] Comparing the off-target profiles of a VHL-based PROTAC versus a CRBN-based PROTAC with the same linker is the ultimate assessment of linker-driven selectivity.

  • Methodology:

    • Experimental Setup: Treat cells with vehicle (DMSO), a VHL-based PROTAC, and a CRBN-based PROTAC at a concentration known to achieve Dmax (e.g., 10x DC50) for a fixed duration.

    • Sample Preparation: Harvest cells, lyse, and digest proteins into peptides.

    • TMT Labeling: Label the peptides from each condition with a different Tandem Mass Tag (TMT) isobaric label.

    • LC-MS/MS: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify and quantify peptides and proteins. For each protein, calculate the fold-change in abundance relative to the DMSO control. Proteins significantly downregulated only in the PROTAC-treated samples are considered degradation targets or off-targets.

  • Trustworthiness (Self-Validation): The inclusion of multiple biological replicates is critical for statistical power. A key control is to also profile cells treated with a non-degrading epimer of the PROTAC; proteins that are downregulated by the active PROTAC but not the inactive epimer are high-confidence degradation targets.

G PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ligase (VHL or CRBN) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Poly_Ub Poly-Ubiquitinated POI Ternary_Complex->Poly_Ub Ubiquitination via E1/E2 Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action, from ternary complex to degradation.

Chapter 4: Interpreting the Data - A Comparative Case Study

Imagine we have synthesized two PROTACs for a target kinase, using the same warhead but different linkers (a flexible PEG4 linker vs. a more rigid alkyl linker). Each linker is attached to both a VHL ligand and a CRBN ligand.

Hypothetical Data Summary:

ParameterVHL-PEG4CRBN-PEG4VHL-AlkylCRBN-Alkyl
Ternary Complex α 2.50.815.21.1
Cellular DC50 (nM) 1508505700
Cellular Dmax (%) 90659870
# of Off-Targets 318 (incl. ZFP91)115 (incl. ZFP91)

Interpretation:

  • Linker Effect on VHL: The rigid alkyl linker dramatically improves performance for the VHL-based PROTAC. It induces strong positive cooperativity (α = 15.2), leading to a highly potent (DC50 = 5 nM) and efficacious (Dmax = 98%) degrader with exceptional selectivity (only 1 off-target). The flexible PEG4 linker is far less effective. This suggests the rigid linker pre-organizes the complex into a highly productive conformation specifically for VHL.

  • Linker Effect on CRBN: Neither linker is optimal for the CRBN-based PROTAC. Cooperativity is neutral or negative, and degradation is weak. This demonstrates a fundamental mismatch between the warhead/linker combination and the CRBN surface. The characteristic off-target degradation of zinc finger proteins (ZFPs) is observed, a known liability of CRBN recruitment.[]

Conclusion

The choice of linker is not a trivial exercise in chemical connectivity but a central element of rational PROTAC design. Its length, rigidity, and chemical nature are powerful levers that can be pulled to tune the delicate balance of interactions within the ternary complex.[2] This, in turn, dictates the ultimate selectivity of the degrader for one E3 ligase over another. A linker that creates a high-cooperativity, productive complex with VHL may be completely ineffective with CRBN, and vice versa.[17]

By employing the systematic, multi-tiered assessment strategy outlined in this guide—from biophysical characterization of the ternary complex to unbiased global proteomics—researchers can move beyond empirical screening. This data-driven approach allows for a deep, mechanistic understanding of linker effects, enabling the design of next-generation PROTACs with enhanced potency and precisely engineered selectivity.

References

  • Zhang, Y., et al. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PMC. [Link]

  • Gadd, M.S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]

  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PMC. [Link]

  • PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. (2024). eLife. [Link]

  • Jin, M., et al. (2023). Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. The Journal of Physical Chemistry B. [Link]

  • Recognition of substrate degrons by E3 ubiquitin ligases and modulation by small- molecule mimicry strategi. (n.d.). University of Dundee. [Link]

  • Screening of VHL-CRBN hetero-PROTACs. Western blot analysis of CRBN and... (n.d.). ResearchGate. [Link]

  • Trivalent PROTACs Enhance Protein Degradation Through Cooperativity and Avidity. (n.d.). ChemRxiv. [Link]

  • PROTACs improve selectivity for targeted proteins. (2025). ScienceOpen. [Link]

  • Taka, T., et al. (2025). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. PMC. [Link]

  • Maple, H.J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Future Medicinal Chemistry. [Link]

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. PNAS. [Link]

  • Efficient Sampling of PROTAC-Induced Ternary Complexes. (2024). bioRxiv.org. [Link]

  • PROTAC Drug Off-Target Protein Assessment Service. (n.d.). Mtoz Biolabs. [Link]

  • A Strategy to Assess the Cellular Activity of E3 Ligases against Neo-Substrates using Electrophilic Probes. (2020). bioRxiv. [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (2023). MDPI. [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. [Link]

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). (2025). Taylor & Francis Online. [Link]

  • Ciulli, A., et al. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Biochemical Society Transactions. [Link]

  • Kim, H., et al. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. PMC. [Link]

  • Monitoring PROTAC interactions in biochemical assays using Lumit immunoassays. (n.d.). ResearchGate. [Link]

  • A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. (2020). bioRxiv.org. [Link]

  • Application of PROTACs in target identification and validation. (2024). ScienceOpen. [Link]

Sources

Quality Control Standards for Heterobifunctional PEG Reagents: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden Variable" in Bioconjugation

In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and nanoparticle formulations, the quality of the polyethylene glycol (PEG) linker is often treated as a constant. In reality, it is a volatile variable. Heterobifunctional PEGs—reagents with two different reactive termini (e.g., Mal-PEG-NHS)—are prone to hydrolysis, cyclization, and polydispersity issues that can derail clinical programs.

This guide provides a rigorous comparison between Discrete (Monodisperse) and Polymeric (Polydisperse) PEG reagents and outlines self-validating Quality Control (QC) protocols to ensure reagent integrity.

Comparative Analysis: Discrete vs. Polydisperse PEGs[1][2][3]

The primary alternative in PEG selection is the choice between single-molecular-weight (discrete) PEGs and traditional polymeric mixtures.

The Polydispersity Problem

Traditional "high-purity" PEGs are polymers synthesized via ethylene oxide polymerization. Even with a low Polydispersity Index (PDI < 1.05), a "3 kDa PEG" is actually a Gaussian distribution of chain lengths.

  • Consequence: In ADCs, this creates a "smear" in mass spectrometry, masking the drug-to-antibody ratio (DAR) and making impurity characterization impossible for regulators.

The Discrete Solution

Discrete PEGs (


 or single-MW PEGs) are synthesized via stepwise organic chemistry, not polymerization. Every molecule has the exact same chain length (e.g., exactly 24 ethylene oxide units).
Table 1: Performance Comparison
FeatureDiscrete (Monodisperse) PEG Traditional (Polydisperse) PEG Impact on Drug Development
Molecular Weight Exact (e.g., 1056.24 Da)Average (Mn) ± DistributionDiscrete allows precise mass spec characterization of the final conjugate.
Purity Definition >95% Single Species>95% Main Peak (contains oligomers)Polydisperse reagents introduce inherent heterogeneity into the final drug substance.
End-Group Fidelity High (Stepwise synthesis control)Variable (Statistical functionalization)"Diol" impurities in polydisperse PEGs act as competitive inhibitors in conjugation.
Immunogenicity LowerHigherHigh MW polydisperse PEGs have been linked to anti-PEG antibody formation.
Regulatory Path Simplified (Defined Chemical Entity)Complex (Polymer guidelines)Discrete PEGs are treated as small molecules, simplifying CMC submissions.

Critical Quality Attributes (CQAs) & Degradation Pathways

To control quality, one must understand failure modes. Heterobifunctional PEGs degrade primarily through hydrolysis and oxidation .

Hydrolysis Kinetics
  • NHS Esters: Extremely moisture sensitive. At pH 7.0, the half-life is hours; at pH 8.6, it drops to minutes. Hydrolysis yields a non-reactive carboxylic acid (COOH), which is invisible in many standard purity assays but kills conjugation efficiency.

  • Maleimides: Stable at acidic pH but undergo ring-opening hydrolysis at pH > 7.5, forming maleamic acid, which cannot react with thiols.

Visualization: Degradation & QC Workflow

The following diagram illustrates the degradation pathways and the QC decision tree required to intercept them.

PEG_QC_Workflow cluster_Degradation Degradation Pathways (Risks) cluster_QC QC Analytical Suite Raw_Material Incoming Heterobifunctional PEG (e.g., Mal-PEG-NHS) Hydrolysis_NHS NHS Hydrolysis (Forms non-reactive COOH) Raw_Material->Hydrolysis_NHS Moisture/High pH Hydrolysis_Mal Maleimide Ring Opening (Forms Maleamic Acid) Raw_Material->Hydrolysis_Mal pH > 7.5 qNMR Protocol A: qNMR (End-Group Fidelity) Raw_Material->qNMR LCMS Protocol B: LC-MS/CAD (Impurity Profiling) Raw_Material->LCMS Dimerization Oxidative Dimerization (Disulfide formation) Decision Release Decision qNMR->Decision Integral Ratio 0.95 - 1.05 LCMS->Decision Purity > 95% No Diols Functional Protocol C: Functional Assay (Use Test) Reject REJECT (Recycle/Dispose) Decision->Reject Fail Approve APPROVE (Store -20°C under Argon) Decision->Approve Pass Approve->Functional Periodic Retest

Figure 1: Comprehensive QC workflow illustrating degradation risks (red) and analytical checkpoints (yellow) required for reagent release.

Self-Validating Experimental Protocols

These protocols are designed to be self-validating , meaning they contain internal checks that confirm the assay is working correctly before you accept the result.

Protocol A: Quantitative NMR (qNMR) for End-Group Fidelity

Purpose: To determine the absolute activation level of NHS and Maleimide groups. Standard 1H-NMR is insufficient due to the overwhelming signal from the PEG backbone.

Methodology:

  • Solvent: Use DMSO-d6 (prevents micelle formation common in D2O).

  • Internal Standard: Add exactly 5.0 mg of Maleic Acid (traceable standard) to the NMR tube.

  • Acquisition: Run with a relaxation delay (

    
    ) of at least 10 seconds (ensure full relaxation of polymer protons).
    
  • Analysis (Self-Validating Step):

    • Integrate the Maleic Acid standard singlet (approx. 6.3 ppm) to 2.00.

    • Integrate the Maleimide alkene protons (singlet, ~7.0 ppm).

    • Integrate the NHS ester protons (singlet, ~2.8 ppm, 4H).

    • Validation Logic: The integral of the Maleimide (2H) should match the molar ratio of the standard. If the PEG backbone integral (3.5-3.7 ppm) suggests a MW of 5000 Da, but the end-group integrals suggest 10,000 Da, the reagent is 50% deactivated (hydrolyzed).

Protocol B: LC-MS with Charged Aerosol Detection (CAD)

Purpose: UV detection (214/280 nm) is useless for PEG purity because the PEG backbone does not absorb UV. CAD is universal and detects non-chromophoric impurities like "PEG-Diol".[1]

Methodology:

  • Column: C18 Reverse Phase (300 Å pore size for larger PEGs).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: Connect LC flow to a Mass Spec (for ID) and a CAD (for Quantitation).[1]

  • Validation Logic:

    • Peak 1 (Early eluting): Hydrolyzed NHS (Carboxyl-PEG-Maleimide).

    • Peak 2 (Main): Intact Mal-PEG-NHS.

    • Peak 3 (Late): Dimerized species.

    • Acceptance Criterion: The Main Peak area by CAD must be >95%. If MS confirms mass but CAD shows multiple peaks, the reagent is degraded.

Protocol C: Functional "Use Test" (The Gold Standard)

Purpose: Analytic purity does not guarantee kinetic reactivity. This assay mimics the actual conjugation.

Methodology:

  • Reagent A: Cysteine-peptide (Model Thiol).

  • Reagent B: Lysine-peptide (Model Amine).

  • Reaction:

    • Incubate PEG reagent with Reagent A (1.1 eq) at pH 6.5 for 30 mins.

    • Adjust pH to 8.0 and add Reagent B (1.1 eq).

  • Readout: Analyze by LC-MS.

  • Validation Logic:

    • A pure heterobifunctional reagent must yield the PeptideA-PEG-PeptideB conjugate as the major species.

    • Presence of PeptideA-PEG-PeptideA indicates homobifunctional impurities (e.g., bis-maleimide).

    • Presence of Unreacted PEG indicates total hydrolysis.

Storage and Handling Standards

To maintain the quality verified by the protocols above, strict handling is required.

  • Temperature: Store at -20°C or -80°C.

  • Atmosphere: Argon or Nitrogen overlay is mandatory. Oxygen promotes radical degradation of PEG chains.

  • Equilibration: CRITICAL STEP. Never open a cold PEG bottle. Allow the bottle to warm to room temperature (approx. 30-60 mins) inside a desiccator before opening. Opening a cold bottle condenses atmospheric water into the reagent, instantly hydrolyzing the NHS esters.

References

  • Wang, J., et al. (2020).[2] Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study. Biomacromolecules. Retrieved from [Link]

  • AxisPharm. (2023). Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG. Retrieved from [Link]

  • Thermo Scientific. (2025). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from [Link]

Sources

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